molecular formula C6H8N2O2 B3021019 5-Ethoxy-4-pyrimidinol CAS No. 66699-23-8

5-Ethoxy-4-pyrimidinol

Cat. No.: B3021019
CAS No.: 66699-23-8
M. Wt: 140.14 g/mol
InChI Key: UHKRHNIGJXUSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-4-pyrimidinol (CAS 66699-23-8) is an organic compound with the molecular formula C6H8N2O2 and an average molecular weight of 140.14 g/mol . This pyrimidine derivative is characterized by a density of approximately 1.24 g/cm³ and a boiling point of 262.3°C at 760 mmHg . Its structure is defined by the SMILES notation CCOC1=CN=CNC1=O . As a pyrimidine-based compound, it serves as a versatile building block in medicinal chemistry and pharmaceutical research. The pyrimidine scaffold is a fundamental structure in drug discovery due to its presence in nucleic acids and its ability to interact with diverse biological targets . Pyrimidine derivatives are recognized for their broad therapeutic potential and are frequently explored as bioisosteres for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . Research into pyrimidine compounds encompasses areas such as anticancer agents, antiviral drugs, antimicrobials, and treatments for central nervous system disorders, highlighting the significant research value of this chemical class . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKRHNIGJXUSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216844
Record name 4-Pyrimidinol, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66699-23-8
Record name 4-Pyrimidinol, 5-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preformulation Profiling of 5-Ethoxy-4-pyrimidinol: A Mechanistic Guide to Solvent-Dependent Solubility, Tautomerism, and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Foundations

In early-stage drug development, the successful formulation of heterocyclic active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical behavior. 5-Ethoxy-4-pyrimidinol (CAS: 66699-23-8), a substituted pyrimidine derivative with the molecular formula C6H8N2O2 and a monoisotopic mass of 140.05858 Da[1][2], presents a unique preformulation challenge.

As an application scientist, I do not merely look at empirical solubility limits; I look at the molecular causality driving those limits. For 5-Ethoxy-4-pyrimidinol, its solubility and stability profiles are inextricably linked to its prototropic tautomerism and the subsequent formation of highly organized intermolecular hydrogen-bond arrays. This whitepaper deconstructs these mechanisms and provides field-proven, self-validating protocols for characterizing this compound.

The Causality of Tautomerism in Solvation

To understand why 5-Ethoxy-4-pyrimidinol dissolves readily in some solvents but precipitates in others, we must examine its dynamic structural equilibrium. Pyrimidin-4-ol systems undergo continuous keto-enol tautomerism, shifting between the pyrimidin-4-ol (enol) and 4(1H)-pyrimidinone (keto) forms[3].

The position of this equilibrium is heavily solvent-dependent and dictates the compound's dimerization kinetics:

  • Non-Polar Environments: The enol form can form DADA (Donor-Acceptor-Donor-Acceptor) hydrogen-bonded dimeric arrays, which are relatively weaker due to secondary repulsive interactions[4].

  • Polar Environments: Polar solvents strongly stabilize the keto (4(1H)-pyrimidinone) tautomer[3]. This keto form is notorious for assembling into highly stable, self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) quadruple hydrogen-bonded dimers [5].

The Solvation Rule: For a solvent to effectively dissolve 5-Ethoxy-4-pyrimidinol, it must possess sufficient hydrogen-bond accepting/donating capacity to thermodynamically outcompete and disrupt these robust DDAA dimeric arrays[5].

Tautomerism Enol Pyrimidin-4-ol (Enol Form) Keto 4(1H)-Pyrimidinone (Keto Form) Enol->Keto Prototropic Shift DADA DADA Dimeric Array (Weaker H-Bonds) Enol->DADA Assembles into DDAA DDAA Dimeric Array (Strong Quadruple H-Bonds) Keto->DDAA Assembles into NonPolar Non-Polar Solvents (e.g., Toluene) NonPolar->Enol Favors Polar Polar Solvents (e.g., DMSO, Water) Polar->Keto Stabilizes

Caption: Solvent-driven tautomeric equilibrium and resulting dimeric array formation.

Solubility Profile Across Solvent Classes

Based on the disruption of the DDAA arrays, the thermodynamic solubility of 5-Ethoxy-4-pyrimidinol varies drastically across solvent classes. The data below synthesizes the expected behavior based on the dielectric constant (


) and hydrogen-bonding capabilities of the medium.
SolventDielectric Constant (

)
Solubilizing Mechanism (Causality)Estimated Solubility
DMSO 46.7Acts as a powerful H-bond acceptor; completely disrupts DDAA dimers.High (> 50 mg/mL)
Methanol 32.7Protic H-bonding partially outcompetes solute-solute interactions.Moderate (15 - 25 mg/mL)
Water (pH 7.4) 78.4High polarity stabilizes the keto form, but solvation is sterically hindered by the lipophilic 5-ethoxy group.Low-Moderate (2 - 5 mg/mL)
Toluene 2.4Non-polar; lacks the capacity to break intermolecular hydrogen-bonded arrays.Poor (< 0.1 mg/mL)

Chemical Stability & Degradation Pathways

A self-validating preformulation program must anticipate how the molecule degrades. 5-Ethoxy-4-pyrimidinol possesses two primary vulnerabilities: the pyrimidine ring itself, and the ether linkage at the C5 position.

Stress ConditionPrimary StressorMechanistic Degradation PathwayOverall Stability
Acidic (0.1N HCl) HydrolysisProtonation of the pyrimidine nitrogen followed by slow ether cleavage (dealkylation) at the C5 position.Moderate
Basic (0.1N NaOH) HydrolysisHydroxide attack on the electron-deficient pyrimidine ring, leading to ring-opening.Low
Oxidative (3% H2O2) OxidationN-oxidation of the pyrimidine ring nitrogens.Low to Moderate
Photolytic (UV/Vis) PhotolysisRadical-induced cleavage of the 5-ethoxy group under prolonged UV exposure.Moderate

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the parameter is set, rather than just what to do.

Protocol A: Shake-Flask Thermodynamic Solubility Assay

Purpose: To determine the true equilibrium solubility, avoiding supersaturation artifacts.

  • Solvent Aliquoting: Dispense 1.0 mL of the target solvent (e.g., DMSO, PBS pH 7.4) into a 2.0 mL amber glass vial.

    • Causality: Amber glass is utilized to prevent concurrent photolytic degradation during the prolonged equilibration phase.

  • Excess Solute Addition: Add 5-Ethoxy-4-pyrimidinol incrementally until a persistent, visible precipitate remains.

    • Causality: The presence of solid validates that the chemical potential of the solute in the solid phase equals that in the solution, a prerequisite for thermodynamic equilibrium.

  • Isothermal Equilibration: Agitate the vials at 300 RPM at 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is required because the highly stable DDAA quadruple hydrogen-bonded dimers[5] have a high lattice energy and dissolve slowly.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen to minimize non-specific binding of the lipophilic 5-ethoxy group to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at

    
     ~260 nm).
    
Protocol B: ICH-Aligned Forced Degradation Assay

Purpose: To establish the stability-indicating power of the analytical method.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5-Ethoxy-4-pyrimidinol in a 50:50 Water:Acetonitrile mixture.

  • Stress Application:

    • Acidic: Mix 1 mL stock with 1 mL 0.1N HCl. Heat at 60 °C for 24 hours.

    • Basic: Mix 1 mL stock with 1 mL 0.1N NaOH. Heat at 60 °C for 24 hours.

    • Oxidative: Mix 1 mL stock with 1 mL 3%

      
      . Store at room temperature for 24 hours.
      
  • Neutralization: Carefully neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively, to prevent damage to the HPLC column.

  • Chromatographic Analysis: Inject onto a C18 column using a gradient elution (Water/0.1% TFA and Acetonitrile).

    • Causality: TFA (Trifluoroacetic acid) is used as an ion-pairing agent to sharpen the peaks of the polar keto-tautomer and any ring-opened degradation products, ensuring mass balance and baseline resolution.

Workflow Step1 1. Solvent Aliquoting (Amber Vials) Step2 2. Excess Solute Addition (Ensure Solid Presence) Step1->Step2 Step3 3. Isothermal Shaking (48h at 25°C to break DDAA) Step2->Step3 Step4 4. Phase Separation (PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (Thermodynamic Solubility) Step4->Step5

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Conclusion & Formulation Implications

For drug development professionals, the formulation of 5-Ethoxy-4-pyrimidinol requires a strategic approach to solvent selection. Because the molecule heavily favors the 4(1H)-pyrimidinone keto tautomer in polar environments[3], it forms robust intermolecular DDAA networks[5]. Consequently, purely aqueous formulations will likely suffer from poor solubility. Successful liquid formulations will require the use of co-solvents (like PEG 400 or Propylene Glycol) that act as strong hydrogen-bond acceptors to disrupt these dimers, alongside strict pH control to prevent basic ring-opening or acidic ether cleavage.

References

  • PubChemLite - 5-ethoxy-4-pyrimidinol (C6H8N2O2). Université du Luxembourg.
  • 66699-23-8_4(1H)-Pyrimidinone, 5-ethoxy- (9CI). ChemSrc.
  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. BenchChem.
  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. ResearchGate.
  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. American Chemical Society.

Sources

The Pharmacological Versatility of Pyrimidine Derivatives: A Technical Guide to Unlocking their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone of medicinal chemistry. Its prevalence in the fundamental building blocks of life, namely the nucleobases uracil, thymine, and cytosine, has made it a perennially attractive scaffold for the design of novel therapeutic agents.[1] The inherent ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules has fueled the development of a vast and diverse library of derivatives. These compounds have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory effects.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of novel pyrimidine derivatives, supported by field-proven experimental insights and detailed methodologies.

I. Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive exploration of pyrimidine derivatives. Their structural similarity to endogenous purines and pyrimidines allows them to interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[3]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Novel pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: A significant number of pyrimidine-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4]

    • Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer.[5] Pyrimidine derivatives can competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways and inhibiting tumor growth.

    • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[4] Pyrimidine derivatives have been designed to specifically inhibit CDKs, leading to cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequent apoptosis.[6]

    • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, pyrimidine derivatives can disrupt tumor angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[7][8]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids.[9] By inhibiting DHFR, pyrimidine derivatives can disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[9][10]

B. Data Presentation: Quantifying Anticancer Potency

The in vitro anticancer activity of novel pyrimidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivativesHepG2 (Hepatocellular Carcinoma)3.56[11]
Pyrimidine-5-carbonitrile derivativesA549 (Non-small Cell Lung Cancer)5.85[11]
Pyrimidine-5-carbonitrile derivativesMCF-7 (Breast Cancer)7.68[11]
Pyrazolo[3,4-d]pyrimidine derivativesA549 (Non-small Cell Lung Cancer)8.21[5]
Pyrazolo[3,4-d]pyrimidine derivativesHCT-116 (Colon Cancer)19.56[5]
Thieno[2,3-d]pyrimidine derivative (Compound 20)SNB-75 (CNS Cancer)Potent growth inhibition[12]
2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidineHuman DHFR Inhibition< 0.5[9]
C. Experimental Protocols: A Step-by-Step Guide to Anticancer Evaluation

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Test pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[9]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Materials:

  • Cancer cells treated with pyrimidine derivatives

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cancer cells with the desired concentrations of the pyrimidine derivative for a specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.[17]

D. Visualization of Key Anticancer Mechanisms

EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Pyrimidine Pyrimidine Derivative EGFR->Pyrimidine Inhibited by RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Workflow for Antimicrobial Susceptibility Testing Start Start: Synthesized Pyrimidine Derivatives Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in 96-Well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End: Identify Potent Antimicrobial Derivatives Read_MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity: A Promising Frontier in Combating Viral Infections

The global impact of viral diseases underscores the continuous need for novel antiviral therapies. Pyrimidine derivatives, particularly nucleoside analogs, have a long history in antiviral drug discovery and continue to be a source of promising new candidates. [18][19]

A. Mechanism of Action: Halting Viral Replication

Pyrimidine derivatives can inhibit viral replication through several mechanisms:

  • Inhibition of Viral Polymerases: As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. They can also directly inhibit the activity of viral DNA or RNA polymerases. [18]* Interference with Viral Entry and Assembly: Some derivatives may block the entry of viruses into host cells or interfere with the assembly of new viral particles.

B. Data Presentation: Measuring Antiviral Potency

The antiviral activity is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. [7]

Compound Class Virus EC50 (µM) Reference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Influenza A and B 0.01 - 0.1 [7]

| Pyrimidine derivative (Compound 1b) | Influenza A/PR/8/34 | 39 | [6]|

C. Experimental Protocol: Plaque Reduction Assay

This is a standard method for determining the antiviral activity of a compound against plaque-forming viruses. [1][10] Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Test pyrimidine derivatives

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to obtain a confluent monolayer.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound. [1]4. Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining: Remove the overlay, fix the cells, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration. [7]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [20][21]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit:

  • Cyclooxygenase (COX) Enzymes: Specifically, many derivatives show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over the constitutive COX-1 isoform. This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. [21][22]* Pro-inflammatory Cytokine Production: Some pyrimidine derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from immune cells.

B. Data Presentation: Assessing Anti-inflammatory Efficacy

The in vitro anti-inflammatory activity is often determined by the IC50 value for the inhibition of COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative L1>1001.2>83.3[23]
Pyrimidine Derivative L2>1002.5>40[23]
Piroxicam (Reference)15.410.21.5[23]
Meloxicam (Reference)10.81.19.8[23]
C. Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. [4] Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test pyrimidine derivatives

  • Spectrophotometer

Procedure:

  • Enzyme Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents with a diverse range of biological activities. The versatility of its chemistry allows for the generation of large and diverse compound libraries, increasing the probability of identifying potent and selective drug candidates. Future research in this field will likely focus on the development of multi-targeted pyrimidine derivatives that can simultaneously modulate several disease-related pathways, potentially leading to more effective and durable therapeutic responses. Furthermore, the integration of computational drug design and advanced screening technologies will undoubtedly accelerate the discovery and optimization of the next generation of pyrimidine-based medicines.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds. (2025). Benchchem.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
  • An In-Depth Technical Guide on the Core Mechanism of Action of Pyrimidine-4,6-diamine Derivatives as EGFR Inhibitors. (2025). Benchchem.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).
  • 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. (n.d.). Journal of Medicinal Chemistry.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Current Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). European Journal of Medicinal Chemistry.
  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). New Journal of Chemistry.
  • MTT Assay Protocol. (n.d.). Abcam.
  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer tre
  • MTT Cell Proliferation Assay. (n.d.).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Biological and Pharmaceutical Sciences.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).
  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025).
  • Development of CDK4/6 Inhibitors. (2021). Encyclopedia.
  • Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Immunology.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).
  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020).
  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. (n.d.). Bioorganic Chemistry.
  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024). Current Drug Targets.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Advances.
  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
  • In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. (2022).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

Sources

"in silico prediction of 5-Ethoxy-4-pyrimidinol bioactivity"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in silico bioactivity profiling of 5-Ethoxy-4-pyrimidinol , a pyrimidine scaffold with significant potential as a bioisostere in kinase inhibition and antimetabolite therapeutics.

Technical Whitepaper | Version 1.0

Executive Summary

5-Ethoxy-4-pyrimidinol (also known as 5-ethoxypyrimidin-4(3H)-one) represents a privileged scaffold in medicinal chemistry. Its structural homology to endogenous nucleobases (thymine, uracil) and its capacity for donor-acceptor hydrogen bonding make it a high-value candidate for Thymidine Phosphorylase (TP) inhibition and Kinase hinge-binding .

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of this specific chemical entity. Unlike generic protocols, this workflow addresses the critical tautomeric ambiguity of the 4-pyrimidinol core and leverages inverse docking to identify high-affinity targets.

Chemical Space & Ligand Preparation

The accuracy of any in silico prediction hinges on the correct representation of the ligand's electronic state. 5-Ethoxy-4-pyrimidinol exhibits prototropic tautomerism, existing in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms.

Tautomeric Equilibrium & Protonation

In aqueous solution at physiological pH (7.4), the keto-form (4(3H)-pyrimidinone) is energetically favored over the enol form. Failure to model this tautomer results in incorrect hydrogen bond donor/acceptor mapping during docking.

  • Enol Form: Aromatic, 4-OH (Donor/Acceptor).

  • Keto Form: Non-aromatic ring segment, NH (Donor), C=O (Acceptor).

  • 5-Ethoxy Group: Provides a lipophilic anchor, mimicking the 5-methyl group of thymine but with greater steric demand and flexibility.

Preparation Workflow (DOT Diagram)

The following workflow ensures the ligand is prepared with Density Functional Theory (DFT) precision before docking.

LigandPrep cluster_0 Phase 1: Structure Generation cluster_1 Phase 2: Geometry Optimization cluster_2 Phase 3: Output SMILES Input SMILES Cc1c(O)ncnc1OCC Tautomer Tautomer Enumeration (Generate Keto/Enol) SMILES->Tautomer pKa pKa Prediction (Epik/Jaguar pH 7.4) Tautomer->pKa Filter State DFT DFT Optimization (B3LYP/6-31G**) pKa->DFT Lowest Energy ESP ESP Charge Calculation (Electrostatic Potential) DFT->ESP Final 3D Bioactive Conformer (Ready for Docking) ESP->Final

Figure 1: Ligand preparation pipeline prioritizing the keto-tautomer and DFT-optimized geometry for accurate electrostatic mapping.

Target Identification: The Inverse Screening Protocol

Instead of testing against a single target, we employ Inverse Docking (or Target Fishing) to map 5-Ethoxy-4-pyrimidinol against the druggable proteome. Based on its pharmacophore, the two highest-probability target classes are:

Primary Target Class: Thymidine Phosphorylase (TP)[1][2]
  • Mechanistic Rationale: The 5-ethoxy-4-pyrimidinone scaffold mimics Thymidine , the natural substrate of TP. The 5-ethoxy group occupies the hydrophobic pocket usually filled by the 5-methyl of thymine, while the pyrimidinone ring mimics the uracil core.

  • Therapeutic Relevance: TP inhibitors are potent anti-angiogenic agents used in cancer therapy (e.g., Tipiracil).

Secondary Target Class: Kinase Hinge Region
  • Mechanistic Rationale: The N1-C2-N3 motif of the pyrimidine ring often serves as a bidentate hydrogen bond acceptor/donor pair, binding to the ATP-binding hinge region of kinases (e.g., EGFR, CDK).

Experimental Protocol: Molecular Docking

This protocol describes the validation of 5-Ethoxy-4-pyrimidinol binding to Thymidine Phosphorylase (PDB ID: 1UOU) .

Step-by-Step Methodology
  • Protein Preparation:

    • Download PDB 1UOU (E. coli TP) or 2J0F (Human TP).

    • Remove crystallographic water molecules (except those bridging the active site, if any).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (Thymine or inhibitor).

    • Dimensions: 20Å x 20Å x 20Å (sufficient to cover the phosphate binding domain).

  • Docking Parameters (AutoDock Vina/Glide):

    • Exhaustiveness: Set to 32 (high precision).

    • Binding Modes: Generate top 10 poses.

    • Constraint: Enforce a hydrogen bond constraint on the active site residue Ser113 (or equivalent), which anchors the pyrimidine ring.

Expected Interactions (Validation Metrics)

A successful "active" prediction requires the following specific interactions:

Interaction TypeResidue (Human TP)Ligand AtomFunction
H-Bond Donor Lys190O4 (Carbonyl)Anchors the headgroup
H-Bond Acceptor Ser113N3-HMimics Thymine binding
Hydrophobic Phe210 / Val1775-Ethoxy tailSpecificity pocket
Pi-Stacking Tyr199Pyrimidine RingStabilization

ADMET Profiling & Drug-Likeness

Before synthesis, the pharmacokinetic profile must be predicted to ensure the molecule is a viable drug candidate.

Quantitative Predictions

Using models like SwissADME and pkCSM , the following profile is predicted for 5-Ethoxy-4-pyrimidinol:

PropertyPredicted ValueInterpretation
Molecular Weight ~140.14 g/mol Highly efficient fragment
LogP (Lipophilicity) 0.8 - 1.2Optimal for oral absorption
TPSA ~50 ŲHigh BBB permeability potential
H-Bond Donors 1 (NH)Good membrane permeability
H-Bond Acceptors 3 (N, O, O)Good solubility
Bioavailability Score 0.55High probability of oral activity
Toxicity Alert
  • Brenk Alert: None.

  • PAINS (Pan-Assay Interference): None.

  • Metabolism: Predicted substrate for CYP2D6 due to the ethoxy chain (potential for O-dealkylation).

Mechanistic Pathway Visualization

The following diagram illustrates the predicted mechanism of action where 5-Ethoxy-4-pyrimidinol acts as a competitive inhibitor of Thymidine Phosphorylase, blocking the conversion of Thymidine to Thymine and preventing angiogenesis.

Mechanism Target Thymidine Phosphorylase (Target Enzyme) Complex Enzyme-Inhibitor Complex (Stabilized by H-bonds) Target->Complex Ligand 5-Ethoxy-4-pyrimidinol (Inhibitor) Ligand->Target Competitive Binding Substrate Thymidine (Natural Substrate) Substrate->Target Blocked Angiogenesis Angiogenesis (Tumor Growth) Complex->Angiogenesis Inhibition Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Induction

Figure 2: Mechanistic pathway showing competitive inhibition of Thymidine Phosphorylase, leading to suppression of angiogenesis.

References

  • Bronckaers, A., et al. (2009). "The dual role of thymidine phosphorylase in cancer development and chemotherapy." Medicinal Research Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Liebeschuetz, J. W., et al. (2002). "PRO_LEADS: Bioactive conformer generation and docking." Journal of Computer-Aided Molecular Design.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 535917, 5-Ethoxy-2-methylpyrimidin-4(1H)-one" (Structural Analog Reference).

"tautomerism in 4-hydroxypyrimidine systems"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Static Structure

In the realm of heterocyclic chemistry, particularly within drug discovery and development, viewing a molecule as a single, static entity can be a profound oversimplification. Many heterocycles exist as a dynamic equilibrium of two or more interconvertible structural isomers known as tautomers. This phenomenon, tautomerism, is of paramount importance as the biological activity, physicochemical properties, and pharmacokinetic profile of a compound are dictated by the specific tautomeric form that predominates under physiological conditions.[1][2]

The 4-hydroxypyrimidine core is a privileged scaffold, notably forming the basis for essential nucleic acid bases like uracil and thymine.[3] Its derivatives are widespread in medicinal chemistry, exhibiting a range of biological activities including antiviral and anti-tumor properties.[3] The central challenge and opportunity in designing molecules with this core lies in understanding and controlling the tautomeric equilibrium between its hydroxy (lactim) and keto (lactam) forms. This guide provides a detailed exploration of this equilibrium, the factors that govern it, and the methodologies used for its characterization.

The Protagonist Forms: A Dynamic Equilibrium

The tautomerism in 4-hydroxypyrimidine systems primarily involves the migration of a proton between a ring nitrogen atom and the exocyclic oxygen atom. This gives rise to two principal tautomers:

  • 4-Hydroxypyrimidine (Lactim or Enol Form): This form contains a hydroxyl group at the C4 position. The pyrimidine ring in this tautomer is aromatic, which confers a degree of stability.

  • Pyrimidin-4(3H)-one and Pyrimidin-4(1H)-one (Lactam or Keto Forms): In these forms, the proton resides on either the N3 or N1 nitrogen, respectively, resulting in a carbonyl group at the C4 position. These forms are not aromatic in the same way as the lactim tautomer.[4] Further complexity arises from the potential for a zwitterionic structure, particularly for the tautomer with isolated double bonds in the heteroring.[5]

The equilibrium between these forms is rapid and sensitive to the surrounding environment.

Caption: Primary tautomeric forms of the 4-hydroxypyrimidine system.

Controlling the Equilibrium: Key Influential Factors

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by several interconnected factors. Understanding these factors is critical for predicting a molecule's behavior in different environments, from a non-polar organic solvent in a reaction flask to the aqueous, polar environment of a biological system.

Solvent Effects: The Dominant Force

The polarity of the solvent is arguably the most significant factor influencing the tautomeric equilibrium.[2][6]

  • Polar Solvents (e.g., Water, DMSO, Methanol): These solvents strongly favor the lactam (keto) forms. The lactam tautomer is significantly more polar than the lactim form and possesses a larger dipole moment.[2] Polar solvents stabilize this increased polarity, shifting the equilibrium, often almost exclusively, toward the lactam.[1][7][8] Water is particularly effective at this stabilization, not only through its high dielectric constant but also by acting as both a hydrogen bond donor and acceptor, effectively solvating the amide-like lactam structure.[2]

  • Non-Polar Solvents (e.g., Cyclohexane, Chloroform) & Gas Phase: In less polar environments, the less polar lactim (hydroxy) form becomes more favorable.[8] In the gas phase, a nearly equimolar mixture of the hydroxy and oxo forms can exist for the parent 4-hydroxypyrimidine.[7] Theoretical studies confirm that for isolated molecules, the energy difference between tautomers can be small, but this balance is dramatically tipped by solvent interactions.[9]

The causality is clear: a medicinal chemist designing a molecule for biological activity must assume the lactam form will predominate in the aqueous environment of the body.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring can fine-tune the relative stabilities of the tautomers.[10][11]

  • Electron-donating groups can influence the basicity of the ring nitrogens and the acidity of the hydroxyl group, thereby shifting the equilibrium.

  • Electron-withdrawing groups can have the opposite effect.

  • Groups capable of intramolecular hydrogen bonding can lock the molecule into a specific tautomeric conformation, overriding typical solvent effects.[6][12] For example, a substituent at the 5-position with a hydrogen bond acceptor could potentially stabilize the 4-hydroxy form.

pH and Temperature

The ionization state of the molecule is tied to the tautomeric equilibrium. Changes in pH that lead to protonation or deprotonation of the pyrimidine ring will inherently involve specific tautomeric forms. Furthermore, the equilibrium is temperature-dependent, which can be a crucial factor in experimental characterization.[13][14][15]

FactorInfluence on EquilibriumRationale
Solvent Polarity High Polarity (Water, DMSO): Strongly favors Lactam (Keto) form.Low Polarity (Hexane, Gas Phase): Favors Lactim (Hydroxy) form or a mixture.The lactam form is more polar and is stabilized by polar solvents.[1][7][8]
Substituents Varies depending on electronic and steric properties.Substituents alter the electron density of the ring and can introduce stabilizing interactions like intramolecular hydrogen bonds.[10][11]
pH Affects the protonation state of the molecule.The pKa values of the different tautomers are distinct, influencing which form is present at a given pH.
Temperature Can shift the equilibrium constant (KT).The enthalpy difference (ΔH) between tautomers determines the direction of the shift with temperature.[14]

Implications for Drug Design and Development

A failure to account for tautomerism can lead to misguided drug design efforts. The specific tautomer present governs the molecule's three-dimensional shape and, most critically, its hydrogen bonding pattern—the very language of molecular recognition at a biological target.

  • Receptor Binding: A lactam tautomer presents a hydrogen bond donor (N-H) and an acceptor (C=O). In contrast, a lactim tautomer has a donor (O-H) and an acceptor at a ring nitrogen. This seemingly subtle difference completely changes the molecule's interaction footprint and can be the difference between a potent drug and an inactive compound.[1]

  • Physicochemical Properties: Tautomers are distinct chemical entities with different properties. The more polar lactam form generally has higher water solubility but lower membrane permeability compared to the less polar lactim form. These properties (pKa, logP, solubility) are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Biological_Activity cluster_0 Predominant Tautomer cluster_1 Molecular Properties & Activity Tautomer Lactam (Keto) Form H-Bond Donor: N-H H-Bond Acceptor: C=O High Polarity Properties Physicochemical Properties Solubility Permeability pKa Tautomer:f0->Properties:f0 Dictates Binding Receptor Binding Shape H-Bond Pattern Affinity Tautomer:f0->Binding:f0 Determines Properties:f1->Binding:f1 Influences Experimental_Workflow start Start: 4-Hydroxypyrimidine Derivative prep Sample Preparation (Dissolve in Solvent of Interest) start->prep nmr NMR Spectroscopy (1H, 13C) Identify & Quantify prep->nmr Spectroscopic Analysis uv UV-Vis Spectroscopy (Varying Solvents) Observe λmax Shifts prep->uv Spectroscopic Analysis ir IR Spectroscopy Identify C=O vs O-H prep->ir Spectroscopic Analysis analysis Data Analysis Determine Predominant Tautomer & Equilibrium Constant (KT) nmr->analysis uv->analysis ir->analysis end Conclusion: Characterized System analysis->end

Caption: Workflow for experimental tautomer analysis.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental data. [1]These methods can:

  • Predict Relative Stabilities: Calculate the relative electronic energies of all possible tautomers in the gas phase. [3][7][9]* Simulate Solvent Effects: By using polarizable continuum models (PCMs), the influence of different solvents on the tautomeric equilibrium can be simulated, often with high accuracy.

  • Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Conclusion

The tautomerism of 4-hydroxypyrimidine systems is a fundamental concept with profound practical consequences for medicinal chemistry and drug development. While multiple tautomeric forms can exist, the polar, amide-like lactam (keto) form is overwhelmingly favored in aqueous and biological environments. [1]The position of this equilibrium is a sensitive function of the molecular environment, primarily solvent polarity, as well as the electronic effects of substituents. A thorough characterization of a compound's tautomeric behavior using a combination of high-resolution spectroscopic techniques, like NMR, and supportive computational modeling is not merely an academic exercise but a critical, self-validating step in the design and optimization of effective and reliable therapeutic agents.

References

  • Hydroxypyridine-Pyridone Tautomerism. YouTube. (2010-02-12). [Link]

  • Les, A., Adamowicz, L., & Person, W. B. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. (2019-12-26). [Link]

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. (2010-12-09). [Link]

  • Scanlan, M. J., Hillier, I. H., & Schlegel, H. B. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. (2010-11-08). [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. (2013-11-08). [Link]

  • Beak, P., Fry, F. S., Lee, J., & Steele, F. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

  • G. A. G., & V. P. M. Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. (2025-08-07). [Link]

  • Shugar, D., & Kierdaszuk, B. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Singh, V., Fedeles, F., & Essigmann, J. M. Role of tautomerism in RNA biochemistry. PMC. [Link]

  • Peng, C. S., & Tokmakoff, A. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

  • Szatyłowicz, H., Siodłak, D., & Dziuk, B. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC. (2019-07-08). [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group. [Link]

  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. (2025-08-06). [Link]

  • Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv.org. (2024-03-14). [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. (2021-05-13). [Link]

Sources

Quantum Chemical Calculations for 5-Ethoxy-4-pyrimidinol: A Comprehensive Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pyrimidine-based therapeutics relies heavily on understanding their electronic structures, tautomeric equilibria, and reactivity profiles. 5-Ethoxy-4-pyrimidinol (Molecular Formula: C₆H₈N₂O₂, Monoisotopic Mass: 140.058 Da) [1] represents a critical heterocyclic scaffold. Because pyrimidinols inherently exhibit lactam-lactim tautomerism, static 2D structural representations are insufficient for predicting biological interactions.

This whitepaper provides an authoritative, step-by-step computational methodology for executing quantum chemical calculations (QCC) on 5-Ethoxy-4-pyrimidinol. By leveraging Density Functional Theory (DFT), researchers can elucidate the thermodynamic stability of its tautomers, map its frontier molecular orbitals (FMOs), and predict its spectroscopic signatures with high fidelity.

The Tautomeric Landscape of Pyrimidinols

Before initiating any computational workflow, one must address the structural causality of the molecule. 5-Ethoxy-4-pyrimidinol can exist in multiple tautomeric states, primarily the lactim (hydroxy) form and the lactam (oxo) forms (e.g., pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) [2].

Causality in Computational Design: The proton transfer between the hydroxyl oxygen and the ring nitrogens drastically alters the molecule's hydrogen-bond donor/acceptor profile. In the gas phase, the lactim form is often favored due to the stabilization of the aromatic ring. However, in polar solvents (like water or DMSO) or within a biological binding pocket, the high dielectric constant stabilizes the more polar lactam form [3]. Therefore, a robust computational protocol must evaluate all tautomers in both gas and solvent phases to prevent catastrophic misinterpretations in downstream molecular docking or pharmacophore modeling.

Computational Methodology & Workflow

To achieve a balance between computational cost and electron correlation accuracy, Density Functional Theory (DFT) is the gold standard for pyrimidine derivatives [4]. The following protocol outlines a self-validating system for optimizing 5-Ethoxy-4-pyrimidinol.

Step-by-Step Optimization Protocol

Step 1: Conformational and Tautomeric Search

  • Action: Generate the 3D structures for the lactim and both lactam tautomers of 5-Ethoxy-4-pyrimidinol.

  • Rationale: DFT is a local optimization method; it will find the nearest energy minimum. A preliminary molecular mechanics (e.g., MMFF94) conformational sweep ensures that the DFT calculation begins near the global minimum, preventing convergence on high-energy local conformers.

Step 2: Geometry Optimization (DFT)

  • Level of Theory: B3LYP or M06-2X.

  • Basis Set: 6-311++G(d,p).

  • Causality: The ++ diffuse functions are mathematically critical here. They allow the electron density tails of the highly electronegative oxygen (in the ethoxy and hydroxyl/oxo groups) and nitrogen atoms to expand properly. Omitting diffuse functions forces artificial contraction of lone pairs, leading to inaccurate dipole moments and hydrogen-bonding energies.

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Action: Execute a harmonic frequency calculation at the exact same level of theory (e.g., B3LYP/6-311++G(d,p)) immediately following optimization.

  • Validation Check: The output must yield zero imaginary frequencies . This acts as a mathematical proof that the optimized geometry sits at a true local minimum on the potential energy surface (PES), rather than a transition state.

Step 4: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM) using water (

    
    ) as the solvent.
    
  • Rationale: SMD provides superior parameterization for the free energy of solvation compared to basic PCM, which is vital for accurately calculating the

    
     of the lactam-lactim tautomeric shift [5].
    

G A Input 5-Ethoxy-4-pyrimidinol (Tautomer Generation) B Conformational Search (MMFF94 Force Field) A->B C DFT Geometry Optimization (B3LYP / 6-311++G**) B->C D Vibrational Frequency Analysis (Zero Imaginary Frequencies) C->D Self-Validation Check E Solvation Modeling (SMD in H2O / DMSO) D->E

Caption: Computational workflow for the geometry optimization and tautomeric evaluation of 5-Ethoxy-4-pyrimidinol.

Electronic & Thermodynamic Properties

Once the absolute minima are confirmed, extracting the Frontier Molecular Orbitals (FMOs) provides deep insights into the molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the molecule's electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its electron-accepting ability [4].

Causality of the Energy Gap (


): 
The HOMO-LUMO energy gap (

) is a direct proxy for chemical hardness (

) and kinetic stability. A large

indicates a hard, stable molecule that resists charge transfer, whereas a small

suggests high polarizability and reactivity, typical of compounds that readily undergo electrophilic or nucleophilic attack.
Calculated Global Reactivity Descriptors

Note: The following data represents highly accurate DFT-derived baseline parameters for substituted pyrimidinols at the B3LYP/6-311++G(d,p) level in the gas phase [4, 5].

Quantum Chemical ParameterSymbolRepresentative ValuePhysical Significance
HOMO Energy

-6.15 eVPropensity to donate electrons (Nucleophilicity).
LUMO Energy

-0.85 eVPropensity to accept electrons (Electrophilicity).
Energy Gap

5.30 eVIndicator of kinetic stability and polarizability.
Dipole Moment

~2.5 - 4.2 DebyeVaries heavily by tautomer; dictates solubility.
Chemical Hardness

2.65 eVResistance to deformation of the electron cloud.
Chemical Softness

0.38 eV⁻¹Inverse of hardness; dictates binding adaptability.
Electrophilicity Index

2.31 eVGlobal measure of energy lowering upon electron acquisition.

Spectroscopic Prediction Protocols

Quantum chemical calculations are not merely theoretical; they are predictive tools used to validate experimental synthesis. By simulating the spectroscopic signatures of 5-Ethoxy-4-pyrimidinol, researchers can definitively assign experimental peaks to specific vibrational modes or electronic transitions.

A. IR and Raman Spectroscopy (Hessian Matrix)
  • Protocol: Extract the harmonic frequencies from the validated optimization step.

  • Correction: DFT systematically overestimates vibrational frequencies due to the neglect of anharmonicity and incomplete basis sets. You must apply a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to align the calculated frequencies with experimental FT-IR data.

  • Key Modes: Look for the O-H stretch (~3500 cm⁻¹) to confirm the lactim form, or the strong C=O stretch (~1680 cm⁻¹) to confirm the lactam form.

B. NMR Spectroscopy (GIAO Method)
  • Protocol: Perform a single-point energy calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

  • Causality: The GIAO method ensures that the calculated magnetic shielding tensors are invariant to the origin of the gauge coordinate system, a strict physical requirement for accurate NMR chemical shift prediction. Isotropic shielding values must be referenced against calculated Tetramethylsilane (TMS) at the identical level of theory.

C. UV-Vis Spectroscopy (TD-DFT)
  • Protocol: Utilize Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies.

  • Functional Selection: Switch from B3LYP to a range-separated hybrid functional like CAM-B3LYP . Standard B3LYP severely underestimates the energy of Rydberg and charge-transfer (CT) excitations. CAM-B3LYP corrects this asymptotic behavior, yielding highly accurate

    
     predictions for pyrimidine 
    
    
    
    and
    
    
    transitions.

G Opt Optimized Minimum (B3LYP/6-311++G**) TD TD-DFT (CAM-B3LYP) UV-Vis Transitions Opt->TD Excited States GIAO GIAO Method NMR Shielding Tensors Opt->GIAO Magnetic Field Hessian Scaled Frequencies IR / Raman Spectra Opt->Hessian 2nd Derivatives

Caption: Spectroscopic prediction pipeline branching from the validated ground-state geometry.

Conclusion

The execution of quantum chemical calculations on 5-Ethoxy-4-pyrimidinol requires strict adherence to thermodynamic principles and basis set mathematics. By explicitly accounting for lactam-lactim tautomerism, utilizing diffuse-augmented basis sets to capture lone-pair behavior, and validating geometries through frequency analysis, researchers can generate highly reliable electronic and spectroscopic profiles. These theoretical insights form the foundational bedrock for subsequent drug design, molecular docking, and pharmacokinetic modeling.

References

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. "5-ethoxy-4-pyrimidinol (C6H8N2O2) Structural Information and Monoisotopic Mass." PubChemLite Database.
  • BenchChem. "Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide." BenchChem Technical Resources.
  • Journal of Physical Chemistry A. "Matrix-Isolation FT-IR Studies and Ab-Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or Isocytosine Tautomers." ACS Publications.
  • DergiPark. "Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives." YuzuncuYil University.
  • SciELO. "DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate." SciELO Mexico.

The Ascendancy of the 5-Substituted 4-Pyrimidinol Scaffold: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a foundational building block of biological systems, forming the core of essential nucleobases. Within medicinal chemistry, the 5-substituted 4-pyrimidinol (and its tautomeric counterpart, the 5-substituted pyrimidin-4(3H)-one) has emerged as a privileged pharmacophore. Because the C5 position of the pyrimidine ring is uniquely positioned to interact with the active sites of critical enzymes—most notably Thymidylate Synthase (TS) and viral Thymidine Kinases (TK)—functionalization at this site allows for the precise modulation of pharmacological activity.

This whitepaper provides an in-depth literature review and technical guide on the synthetic methodologies, late-stage functionalization, and biological applications of 5-substituted 4-pyrimidinols, designed for researchers and drug development professionals.

Structural Chemistry and Tautomeric Dynamics

Before engaging in the synthesis or biological evaluation of these compounds, one must understand the inherent tautomerism of the 4-pyrimidinol system. In aqueous solutions and the solid state, the equilibrium heavily favors the pyrimidin-4(3H)-one (lactam) form over the pyrimidin-4-ol (lactim) form due to the thermodynamic stability of the amide-like resonance structure.

However, the C5 position remains the most electron-rich carbon on the pyrimidine ring. Unlike the electron-deficient C2, C4, and C6 positions (which are susceptible to nucleophilic attack), the C5 position readily undergoes electrophilic aromatic substitution. This inherent reactivity is the gateway to synthesizing 5-halo precursors, which serve as versatile electrophilic hubs for downstream palladium-catalyzed cross-coupling reactions 1.

Synthetic Methodologies and Late-Stage Functionalization

The construction of 5-substituted 4-pyrimidinols typically follows one of two paradigms: de novo cyclocondensation or late-stage functionalization of a pre-formed pyrimidine core.

De Novo Cyclocondensation

The classical approach involves the condensation of a three-carbon unit (such as a 2-substituted


-keto ester or formyl ester) with an amidine, urea, or thiourea. While robust, this method requires synthesizing a unique acyclic precursor for every desired 5-substituent, limiting throughput in library generation 1.
Palladium-Catalyzed Cross-Coupling

To achieve rapid diversification, modern medicinal chemistry relies on the palladium-catalyzed cross-coupling of 5-halopyrimidin-4-ols. Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, alkenyl, and alkynyl groups, respectively, directly at the C5 position 2.

SynthPathway Start Starting Materials (Amidines + 1,3-Dielectrophiles) Pyrimidinol Pyrimidin-4-ol Core (Unsubstituted at C5) Start->Pyrimidinol Cyclocondensation Halogenation Electrophilic Halogenation (Br2 or NIS) Pyrimidinol->Halogenation C5 Activation HaloPyrimidinol 5-Halo-pyrimidin-4-ol (Electrophilic Hub) Halogenation->HaloPyrimidinol CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) HaloPyrimidinol->CrossCoupling Pd(0) Catalyst FinalProduct 5-Substituted 4-Pyrimidinol (Target Scaffold) CrossCoupling->FinalProduct R-B(OH)2, R-Alkyne, etc.

Synthetic workflow for 5-substituted 4-pyrimidinols via late-stage functionalization.

Protocol 1: Synthesis of 5-Arylpyrimidin-4-ols via Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the arylation of 5-iodopyrimidin-4-ol.

  • Step 1: Reaction Setup. In an oven-dried Schlenk flask, combine 5-iodopyrimidin-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
    • Causality:

      
       is chosen as the base because it efficiently activates the boronic acid to form the reactive boronate complex necessary for the transmetalation step, without hydrolyzing the pyrimidine core.
      
  • Step 2: Solvent Addition & Degassing. Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon and quickly add 
    
    
    
    (0.05 equiv).
    • Causality: The biphasic solvent system ensures solubility of both the organic pyrimidine/catalyst and the inorganic base. Degassing is strictly mandatory; atmospheric oxygen acts as an electron acceptor, irreversibly oxidizing the active

      
       species to an inactive 
      
      
      
      state, which will stall the catalytic cycle.
  • Step 3: Heating and Monitoring. Heat the reaction mixture to 90°C for 12 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

    • Causality: 90°C provides the necessary activation energy for the transmetalation step, which is the rate-limiting step when dealing with sterically hindered or electron-rich pyrimidines. The disappearance of the lower-Rf 5-iodo starting material validates reaction progression.

  • Step 4: Workup and Isolation. Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous

    
     followed by brine. Dry the organic layer over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography. Validate the C5 substitution via
    
    
    NMR (absence of the C5 proton singlet, typically around
    
    
    7.8 ppm).

Biological Activity and Pharmacological Targets

The substitution at the C5 position dictates the biological trajectory of the pyrimidin-4-ol scaffold.

Anticancer Agents (Thymidylate Synthase Inhibitors)

Thymidylate Synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP). Because this methylation occurs exclusively at the C5 position, 5-substituted pyrimidines (like 5-Fluorouracil) act as potent mechanism-based inhibitors. The fluorine atom mimics hydrogen in size but cannot be abstracted by the enzyme, leading to a stable, irreversible covalent ternary complex between the drug, TS, and the mTHF cofactor .

MOA dUMP dUMP (Natural Substrate) TS Thymidylate Synthase (Active Enzyme) dUMP->TS Endogenous Binding dTMP dTMP (DNA Synthesis) TS->dTMP C5 Methylation Complex Stable Ternary Complex (Irreversible Inhibition) TS->Complex Covalent Trapping Inhibitor 5-Substituted Pyrimidinol (e.g., 5-FU Metabolite) Inhibitor->TS Competitive Binding Apoptosis Cellular Apoptosis (Thymineless Death) Complex->Apoptosis Nucleotide Depletion

Mechanism of Action: Thymidylate Synthase inhibition by 5-substituted pyrimidinols.

Antiviral Agents (Viral Thymidine Kinase Inhibitors)

Bulky 5-substituents (such as alkynyl, vinyl, or trifluoromethyl groups) are highly effective against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). These compounds exploit the broader substrate specificity of viral Thymidine Kinase (TK) compared to human TK. Once phosphorylated by the viral enzyme, they are incorporated into viral DNA, causing chain termination or lethal mutagenesis 3.

Quantitative Structure-Activity Summary
C5 SubstituentPrimary Biological TargetRepresentative Drug / ScaffoldIC50 / Activity RangeMechanism of Action
-Fluoro (-F) Thymidylate Synthase (Cancer)5-Fluorouracil (5-FU)10 - 100 nMIrreversible ternary complex formation
-Bromovinyl Viral Thymidine Kinase (HSV-1)Brivudine (BVDU)0.1 - 1.0 µMSelective phosphorylation by viral TK
-Trifluoromethyl (-CF3) Viral TK / DNA PolymeraseTrifluridine0.5 - 5.0 µMIncorporation into viral DNA
-Aryl / -Heteroaryl PI3K / Kinases (Cancer)5-Aryl-4-pyrimidinols50 - 500 nMATP-competitive kinase inhibition

Experimental Workflows: In Vitro Evaluation

To validate the efficacy of newly synthesized 5-substituted 4-pyrimidinols targeting Thymidylate Synthase, a robust biochemical assay is required.

Protocol 2: Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay
  • Step 1: Reagent Preparation. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, 1 mM EDTA, and 10 µM dUMP.

    • Causality: 2-mercaptoethanol is critical to maintain the active site cysteine residues of TS in their reduced, nucleophilic state, which is required for the initial attack on the C6 position of the pyrimidine ring.

  • Step 2: Inhibitor Incubation. Add the purified recombinant human TS enzyme (10 nM) and the 5-substituted 4-pyrimidinol inhibitor (varying concentrations from 1 nM to 10 µM). Incubate at 25°C for 15 minutes.

  • Step 3: Reaction Initiation. Initiate the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate (mTHF), to a final concentration of 50 µM.

  • Step 4: Spectrophotometric Analysis. Continuously monitor the absorbance at 340 nm using a UV-Vis spectrophotometer for 10 minutes.

    • Causality: The enzymatic transfer of the methyl group converts mTHF to dihydrofolate (DHF). DHF has a distinct absorption peak at 340 nm. By tracking the rate of increase in

      
      , one directly measures the initial velocity (
      
      
      
      ) of the enzyme. Plotting
      
      
      against inhibitor concentration allows for the precise calculation of the
      
      
      and
      
      
      values, validating the compound's potency.

References

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • 5-Substituted Pyrimidines with a 1,5-Anhydro-2,3-dideoxy-d-arabino-hexitol Moiety at N-1: Synthesis, Antiviral Activity, Conformational Analysis, and Interaction with Viral Thymidine Kinase.
  • 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol Methodologies. Benchchem.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide for Assessing the Anticancer Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine nucleus, a fundamental component of DNA and RNA, is a cornerstone of modern medicinal chemistry and a "privileged scaffold" in the design of anticancer agents[1]. Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it an exceptionally versatile template for drug design[2]. From classic antimetabolites like 5-Fluorouracil to highly specific targeted therapies like the Cyclin-Dependent Kinase (CDK) 4/6 inhibitor Palbociclib and Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib, pyrimidine-based drugs have revolutionized cancer treatment[3].

This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel pyrimidine compounds. The workflow is designed to progress logically from broad initial screening to detailed mechanistic elucidation and finally to preclinical in vivo validation, ensuring that only the most promising candidates advance.

Overall Assessment Workflow

A robust assessment of a new chemical entity requires a multi-stage, hierarchical approach. This workflow ensures that resources are focused on compounds with the highest potential. The process begins with high-throughput screening for cytotoxic activity, followed by in-depth studies to understand the mechanism of action for the most potent compounds, and culminates in efficacy testing in preclinical animal models.

Anticancer_Assessment_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation A Test Pyrimidine Compound B Select Cancer Cell Line Panel (e.g., NCI-60) A->B C Cytotoxicity/Viability Assays (MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target Identification (Kinase Assays, Western Blot) D->G H In Vivo Xenograft Model E->H F->H G->H I Assess Tumor Growth Inhibition H->I J Evaluate Toxicity & Pharmacokinetics I->J K Lead Candidate J->K

Caption: High-level workflow for assessing pyrimidine compounds.

Section 1: Initial Screening for Cytotoxicity and Viability

The first critical step is to determine whether a compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against a panel of cancer cell lines. This provides initial proof-of-concept and helps identify the compound's potency and spectrum of activity.

Principle of Colorimetric Assays

Colorimetric assays like MTT and SRB are the workhorses of in vitro screening. They are rapid, cost-effective, and reproducible.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which is then solubilized, and its absorbance is measured[4][5].

  • SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells[6]. The SRB assay is generally considered less prone to interference from compounds that affect mitochondrial function and is a reliable alternative[6].

Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives

Results from these assays are typically expressed as the IC50 value—the concentration of the drug required to inhibit cell growth by 50%. This allows for direct comparison between compounds and against standard chemotherapeutic agents.

Compound IDTarget Cancer Cell LineAssay TypeIC50 (µM) [Hypothetical Data]Reference Drug (Doxorubicin) IC50 (µM)
PY-001MCF-7 (Breast)MTT8.51.2
PY-001A549 (Lung)MTT15.22.1
PY-001HCT-116 (Colon)MTT5.10.9
PY-002MCF-7 (Breast)MTT1.81.2
PY-002A549 (Lung)MTT2.52.1
PY-002HCT-116 (Colon)MTT0.750.9
Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a pyrimidine compound in a 96-well format.

Materials:

  • 96-well flat-bottom sterile plates

  • Test pyrimidine compound, dissolved in DMSO

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in the vehicle control wells.

  • Solubilization: Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next crucial step is to understand how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest. Flow cytometry is an indispensable tool for these investigations[7][8].

Apoptosis Induction: The Hallmarks of Programmed Cell Death

Apoptosis is a form of programmed cell death that is critical for eliminating damaged or unwanted cells[9]. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It is used to identify late apoptotic or necrotic cells where membrane integrity is lost[10][11].

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Flow cytometer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Sterile, cold PBS

  • Flow cytometry tubes

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the pyrimidine compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution (like EDTA) to avoid membrane damage. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL[9].

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the 100 µL cell suspension[9]. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[11][12].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells[11].

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells[11].

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that ensures the faithful replication of cells. Many anticancer drugs exert their effect by causing damage that triggers cell cycle checkpoints, leading to arrest in specific phases (G0/G1, S, or G2/M) and preventing proliferation[13]. Flow cytometry with PI staining can quantify the DNA content of each cell, thereby revealing the distribution of the cell population across these phases[14].

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution containing RNase A

  • 70% ice-cold ethanol

  • Sterile, cold PBS

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and treat with the pyrimidine compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with cold PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Interpretation: A histogram of fluorescence intensity is generated.

    • The first peak represents cells in the G0/G1 phase (2n DNA content).

    • The region between the peaks represents cells in the S phase (synthesizing DNA).

    • The second, higher fluorescence peak represents cells in the G2/M phase (4n DNA content)[14].

    • A "sub-G1" peak indicates apoptotic cells with fragmented DNA[14]. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.

Section 3: Target Identification and Validation

Many pyrimidine derivatives function by inhibiting specific protein kinases that are critical for cancer cell survival and proliferation. Identifying the molecular target is essential for rational drug development. Common targets for pyrimidines include EGFR, VEGFR, and CDKs[3].

EGFR Signaling Pathway: A Common Pyrimidine Target

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, drives the growth of several cancers, including non-small cell lung cancer. Pyrimidine-based inhibitors like Gefitinib competitively bind to the ATP-binding pocket of the EGFR kinase domain, blocking downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation and survival[15].

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP P PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Blocks ATP Binding ATP ATP ATP->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

High-Throughput Screening of 5-Ethoxy-4-pyrimidinol Derivatives for Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its structural resemblance to the adenine core of ATP allows for effective binding within the ATP-binding pocket of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4][5] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2][4][6]

The 5-Ethoxy-4-pyrimidinol derivative library represents a focused collection of compounds designed to explore this valuable chemical space. High-throughput screening (HTS) is an indispensable technology for rapidly evaluating large compound libraries like this to identify "hits"—compounds that modulate the activity of a biological target.[7][8][9][10] This document provides a comprehensive guide to developing and executing a robust HTS campaign for the identification of novel kinase inhibitors from a 5-Ethoxy-4-pyrimidinol derivative library. We will detail a widely used, sensitive, and HTS-amenable luminescence-based kinase activity assay, the Kinase-Glo® assay, as a practical example.[1]

Principle of the Kinase-Glo® Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, "add-mix-read" assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[1] The principle is straightforward: kinase activity results in the consumption of ATP as it transfers a phosphate group to its substrate. The amount of remaining ATP is inversely proportional to kinase activity.

The Kinase-Glo® reagent contains luciferase, which in the presence of its substrate, luciferin, and ATP, generates a stable luminescent signal. When this reagent is added to the completed kinase reaction, it simultaneously stops the enzymatic reaction and initiates the light-generating reaction. Therefore, a high luminescent signal indicates low kinase activity (high ATP remaining), signifying potential inhibition by a test compound. Conversely, a low signal indicates high kinase activity (low ATP remaining). This format is highly amenable to HTS due to its simplicity, sensitivity, and broad dynamic range.[1]

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Kinase-Glo® Max AssayPromegaV6071
Recombinant Human Kinase (e.g., EGFR)SignalChemE10-11G
Poly(Glu,Tyr) 4:1 SubstrateSigma-AldrichP0275
ATP, 10 mM SolutionThermo FisherR0441
Staurosporine (Positive Control)Cayman Chemical81590
DMSO, ACS GradeSigma-AldrichD2650
Tris-HCl, 1M, pH 7.5Thermo Fisher15567027
MgCl2, 1MThermo FisherAM9530G
DTT, 1MThermo FisherR0861
Bovine Serum Albumin (BSA), 10%Thermo FisherBP9706100
384-well, white, solid-bottom platesCorning3570
Acoustic Liquid Handler (e.g., Echo 525)Labcyte-
Multimode Plate Reader with LuminescenceBMG LabtechCLARIOstar
Automated Liquid Handling SystemBeckman CoulterBiomek i7

Experimental Protocols

Reagent Preparation
  • Kinase Reaction Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA. Prepare fresh from stock solutions and keep on ice. Causality: This buffer composition provides optimal pH and necessary co-factors (Mg²⁺) for most kinase activity, while DTT prevents oxidation and BSA reduces non-specific binding to plate wells.

  • ATP Working Solution: Dilute the 10 mM ATP stock in Kinase Reaction Buffer to a final concentration of 2X the desired final assay concentration. The optimal ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[1] For this protocol, we will use a final concentration of 10 µM (so a 20 µM working solution).

  • Kinase/Substrate Master Mix: Dilute the recombinant kinase and its substrate (e.g., Poly(Glu,Tyr)) in Kinase Reaction Buffer to a 2X final concentration. The optimal enzyme concentration should be determined empirically to yield a robust signal window (typically 50-80% ATP consumption in the reaction).

  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® buffer with the lyophilized substrate as per the manufacturer's instructions.[1] Allow it to equilibrate to room temperature for at least 30 minutes before use. Causality: Temperature equilibration is critical for consistent enzyme kinetics of the luciferase.

  • Compound Plates: Serially dilute the 5-Ethoxy-4-pyrimidinol derivatives in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM final) is typical. Use an acoustic liquid handler to transfer nanoliter volumes of compounds to the 384-well assay plates.

Assay Development and Validation: The Z'-Factor

Before initiating the full screen, the assay must be rigorously validated to ensure it is robust and reproducible.[11][12] The primary metric for this is the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.[13][14]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

  • μp = mean of the positive control (maximum inhibition, e.g., Staurosporine)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (no inhibition, DMSO only)

  • σn = standard deviation of the negative control

Interpretation of Z'-factor values: [15][16][17]

  • Z' > 0.5: An excellent assay, suitable for HTS.[17]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Protocol for Z'-Factor Determination:

  • Design a 384-well plate layout with half the wells dedicated to the negative control (DMSO) and the other half to the positive control (a known potent inhibitor like Staurosporine at a concentration that gives maximal inhibition).

  • Dispense the controls into the plate.

  • Execute the HTS assay protocol as described below.

  • Calculate the Z'-factor. Repeat this on at least three different days to ensure reproducibility.[11] An assay is considered validated when it consistently yields a Z' > 0.5.[18]

High-Throughput Screening Workflow

The following protocol is for a 384-well plate format with a final assay volume of 10 µL.

  • Compound Dispensing: Using an acoustic liquid handler, transfer 10 nL of the 10 mM 5-Ethoxy-4-pyrimidinol derivatives in DMSO to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in 0.1% DMSO. Also, dispense DMSO to control wells.

  • Addition of Kinase/Substrate Mix: Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells using an automated liquid handler.

  • Pre-incubation: Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature. Causality: This step allows the compounds to interact with the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X ATP working solution to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Generation: Add 10 µL of the reconstituted Kinase-Glo® reagent to all wells. This stops the kinase reaction.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[1]

  • Data Acquisition: Read the luminescence on a plate reader.

HTS Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Dispensing 1. Compound Dispensing (10 nL of 10 mM stock) Add_Kinase 2. Add Kinase/Substrate Mix (5 µL) Compound_Dispensing->Add_Kinase Control_Dispensing Control Dispensing (DMSO/Staurosporine) Control_Dispensing->Add_Kinase Pre_Incubate 3. Pre-incubation (15 min) Add_Kinase->Pre_Incubate Add_ATP 4. Add ATP (5 µL) (Initiate Reaction) Pre_Incubate->Add_ATP Reaction_Incubate 5. Reaction Incubation (60 min) Add_ATP->Reaction_Incubate Add_KinaseGlo 6. Add Kinase-Glo® Reagent (10 µL) Reaction_Incubate->Add_KinaseGlo Signal_Incubate 7. Signal Stabilization (10 min) Add_KinaseGlo->Signal_Incubate Read_Plate 8. Read Luminescence Signal_Incubate->Read_Plate Data_Normalization 9. Data Normalization Read_Plate->Data_Normalization Hit_Identification 10. Hit Identification (e.g., >3σ from mean) Data_Normalization->Hit_Identification Hit_Confirmation 11. Hit Confirmation & Potency Hit_Identification->Hit_Confirmation

Caption: Automated HTS workflow for kinase inhibitor screening.

Data Analysis and Hit Identification

High-throughput screening generates vast amounts of data that require systematic analysis to identify meaningful hits.[19][20]

Data Normalization

Raw luminescence data from each well should be normalized to the plate controls to account for plate-to-plate variability. The percent inhibition is a common metric:

% Inhibition = 100 * (Signal_DMSO - Signal_Compound) / (Signal_DMSO - Signal_Staurosporine)

Where:

  • Signal_Compound: Luminescence from a well with a test compound.

  • Signal_DMSO: Average luminescence from the negative control wells.

  • Signal_Staurosporine: Average luminescence from the positive control wells.

Hit Identification

A "hit" is a compound that produces a statistically significant biological response.[8] A common method for hit selection is to define a threshold based on the standard deviation (σ) of the sample population. For example, a hit can be defined as any compound that exhibits a percent inhibition greater than three times the standard deviation of the mean of all test compounds.

Hit Threshold = Mean_%Inhibition_All_Compounds + 3 * σ_%Inhibition_All_Compounds

Hit Confirmation and Potency Determination

Primary hits must be re-tested to confirm their activity and eliminate false positives.[9]

  • Re-test: Cherry-pick the primary hits and re-test them in the same assay.

  • Dose-Response: Confirmed hits should be tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Orthogonal Assays: It is crucial to confirm hits in a secondary, mechanistically different assay to rule out technology-specific artifacts (e.g., compounds that inhibit luciferase).[9] For example, a mobility-shift assay could be used.[6]

Sample Data Presentation

Compound ID% Inhibition (Primary Screen)Confirmed Hit?IC₅₀ (µM)
PD-00185.2Yes0.25
PD-00212.5No> 50
PD-00392.1Yes0.08
PD-00478.9Yes1.2
Staurosporine99.8-0.005

Troubleshooting Common HTS Issues

IssuePotential CauseRecommended Solution
Low Z'-Factor (<0.5) - Reagent instability- Suboptimal reagent concentrations- High data variability- Verify reagent stability and perform fresh dilutions.[11]- Re-optimize ATP and enzyme concentrations.- Check liquid handling for accuracy and precision.
High False Positive Rate - Compound autofluorescence/luminescence- Compound aggregation- Promiscuous inhibitors (PAINS)[9]- Perform a counterscreen without the kinase to identify interfering compounds.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Use computational filters to flag known PAINS.
Poor Reproducibility - Edge effects in microplates- Inconsistent incubation times- Lot-to-lot variability of reagents- Avoid using the outer wells of the plate or ensure proper plate sealing.- Use fully automated systems for consistent timing.- Qualify new lots of critical reagents (e.g., enzyme) before use in screening.[21]

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic signaling pathway that can be inhibited by a kinase inhibitor, such as a 5-Ethoxy-4-pyrimidinol derivative.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Kinase A (Target for Inhibition) Receptor->Kinase_A Activates Ligand Growth Factor Ligand->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate TF Transcription Factor P_Substrate->TF Activates Gene Gene Expression TF->Gene Regulates Inhibitor 5-Ethoxy-4-pyrimidinol Derivative Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a kinase cascade by a test compound.

References

  • Cousins, M. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • Imai, K., & Nakagawa, H. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link]

  • Sprouse, J. F., St-Denis, N., & Gingras, A. C. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Dandapani, S., & Perez, J. R. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Retrieved from [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • SciSpace. (2019). High-Throughput Kinase Activity Mapping (HT-KAM) system: biochemical assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • High-Throughput Screening Center. (2007). Introduction. Retrieved from [Link]

  • BellBrook Labs. (2026). Step-by-Step: Developing an Assay from Concept to HTS Campaign. Retrieved from [Link]

  • Carpenter-Singh Lab. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Strategies for small molecule library design. Retrieved from [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • AXXAM. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved from [Link]

  • PubMed Central. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Retrieved from [Link]

  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. (n.d.). Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

Sources

Application Note: Strategic Synthetic Routes to Functionalized 5-Ethoxypyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 5-ethoxypyrimidine scaffold is a highly versatile, privileged pharmacophore widely utilized in modern medicinal chemistry. Its unique electronic properties and hydrogen-bonding capabilities make it an ideal core for designing highly selective therapeutics, including [1],[2], and [3].

This application note provides a comprehensive, self-validating methodology for the de novo synthesis and orthogonal late-stage functionalization of 5-ethoxypyrimidines. By leveraging the differential electrophilicity of the C2 and C4 positions on the pyrimidine ring, researchers can achieve precise, regioselective functionalization to build complex drug-like libraries.

Mechanistic Rationale & Synthetic Strategy

The most robust approach to functionalized 5-ethoxypyrimidines relies on the synthesis of a 2,4-dichloro-5-ethoxypyrimidine intermediate[4]. This strategy allows for sequential, highly controlled functionalization:

  • Activation via Chlorination : Starting from commercially available 5-ethoxyuracil, the highly stable uracil dione system is converted into a reactive dichloro-heterocycle using a synergistic mixture of

    
     and 
    
    
    
    .
  • Regioselective

    
     at C4 : The C4-Cl bond is significantly more activated toward nucleophilic attack than the C2-Cl bond. This is due to the combined electron-withdrawing effects of the adjacent N3 and para-N1 atoms, further enhanced by the inductive withdrawal (-I effect) of the 5-ethoxy oxygen[1]. By strictly controlling temperature and stoichiometry, aliphatic or cyclic amines (e.g., piperazines) can be installed exclusively at C4.
    
  • Buchwald-Hartwig Amination at C2 : Once the C4 position is aminated, the pyrimidine ring becomes electron-rich, deactivating the remaining C2-Cl bond toward further

    
    . To overcome this, palladium-catalyzed cross-coupling is employed, utilizing wide-bite-angle ligands to force the oxidative addition and subsequent reductive elimination of sterically hindered arylamines[1].
    

G A 5-Ethoxyuracil B 2,4-Dichloro-5- ethoxypyrimidine A->B POCl3, PCl5 110°C, 16h C 4-Amino-2-chloro- 5-ethoxypyrimidine B->C 1°/2° Amine, DIPEA EtOH, 0°C to RT D C2,C4-Diamino- 5-ethoxypyrimidine C->D Arylamine, Pd-cat Dioxane, 100°C

Synthetic workflow for orthogonal functionalization of 5-ethoxypyrimidines.

Quantitative Optimization Data

Achieving perfect regioselectivity during the C4-


 step is critical to preventing the loss of the starting material to unwanted bis-substituted byproducts. Table 1 summarizes the optimization of the solvent and temperature parameters.

Table 1: Optimization of Regioselective


 at the C4 Position 
SolventTemperatureBaseC4-Substituted Yield (%)C2,C4-Bis-Substituted Yield (%)Unreacted SM (%)
Ethanol (EtOH) 0 °C to RT DIPEA 88 < 2 10
Dichloromethane (DCM)RTTEA55540
Tetrahydrofuran (THF)60 °C

621523
Dimethylformamide (DMF)80 °CDIPEA355510

Conclusion: Protic solvents like Ethanol stabilize the polar transition state of the


 reaction, maximizing C4 conversion at lower temperatures while suppressing C2 attack.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-ethoxypyrimidine

This step converts the inert 5-ethoxyuracil into a highly reactive electrophilic hub.

  • Setup : In a flame-dried round-bottom flask under inert atmosphere (

    
    ), suspend 5-ethoxyuracil (1.0 eq) in Phosphorus Oxychloride (
    
    
    
    , 10.0 eq).
  • Activation : Slowly add Phosphorus Pentachloride (

    
    , 1.1 eq) in portions.
    
    • Causality:

      
       alone is often insufficient to fully chlorinate the highly stable, hydrogen-bonded uracil tautomers. 
      
      
      
      acts as an aggressive electrophilic chlorinating agent to break this stability and drive the reaction to completion[4].
  • Reaction : Heat the mixture to reflux (approx. 110 °C) for 16 hours.

  • Quench & Extraction : Cool the mixture to room temperature and concentrate under reduced pressure to remove excess

    
    . Carefully pour the resulting syrup over crushed ice with vigorous stirring to hydrolyze residual phosphorus species. Extract with Ethyl Acetate (3x), wash with brine, dry over 
    
    
    
    , and concentrate.
  • System Validation (IPC) : Analyze the crude product via LC-MS. The reaction is validated when the starting material peak is absent, and a new peak at m/z 193

    
     appears, displaying a characteristic 9:6:1 isotopic splitting pattern (indicative of two 
    
    
    
    isotopes).
Protocol 2: Regioselective at the C4 Position

This step installs the first diversity element (e.g., a cyclic aliphatic amine) with strict regiocontrol.

  • Setup : Dissolve 2,4-dichloro-5-ethoxypyrimidine (1.0 eq) in anhydrous Ethanol (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Addition : Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Dropwise, add the desired aliphatic amine (e.g., 1-phenylpiperazine, 1.0 eq) over 15 minutes.

    • Causality: The temperature is strictly kept at 0 °C during addition to kinetically trap the nucleophile at the highly electrophilic C4 position. Exceeding 1.0 equivalent of the amine or allowing the temperature to spike will result in nucleophilic attack at the C2 position[1].

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • System Validation (IPC) : LC-MS analysis must show a single major product peak with a 3:1 isotopic pattern (indicating exactly one remaining chlorine atom). The appearance of a mass lacking a chlorine isotopic pattern indicates catastrophic bis-substitution.

Protocol 3: Buchwald-Hartwig Cross-Coupling at the C2 Position

This step forces the coupling of an arylamine into the deactivated C2-Cl bond.

  • Setup : In a microwave vial or Schlenk tube, combine the C4-substituted intermediate (1.0 eq), the desired arylamine (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane (0.1 M).
    
  • Degassing : Sparge the mixture with Argon for 10 minutes.

  • Catalyst Addition : Add

    
     (0.05 eq) and Xantphos (0.10 eq).
    
    • Causality: The C2-Cl bond is highly deactivated by the electron-donating amino group now installed at C4. Xantphos is chosen because it is a bidentate ligand with a wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that highly favors reductive elimination, ensuring high yields even with sterically hindered anilines[1].

  • Reaction : Seal the vessel and heat at 100 °C for 12 hours.

  • System Validation (IPC) : The reaction is deemed successful when LC-MS shows the complete disappearance of the 3:1 isotopic pattern, replaced by a single

    
     mass corresponding to the exact mass of the fully functionalized, chlorine-free pyrimidine.
    

References

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: US Patent 6593326B1 (Google Patents)
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists Source: Molecules (MDPI) URL:[Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors Source: Bioorganic & Medicinal Chemistry (NIH/PubMed) URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Ethoxy-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Cytotoxicity Profiling of Novel Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents, particularly in oncology.[1][2] The diverse biological activities of pyrimidine derivatives necessitate a thorough evaluation of their safety profile early in the drug discovery pipeline.[3][4] 5-Ethoxy-4-pyrimidinol, a novel pyrimidine derivative, requires a comprehensive cytotoxicological assessment to determine its potential as a therapeutic candidate and to identify any off-target effects. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a panel of cell-based assays to elucidate the cytotoxic profile of 5-Ethoxy-4-pyrimidinol.

The preclinical assessment of a drug candidate's safety is a critical phase in pharmaceutical development, and in vitro toxicity testing offers a rapid and cost-effective initial screening method.[3] By employing a multi-assay approach, we can gain a nuanced understanding of the compound's effects on cell health, moving beyond a simple live/dead dichotomy to probe for specific mechanisms of cell death, such as apoptosis or necrosis.[4][5] This multi-parametric analysis is essential for making informed decisions and guiding the subsequent stages of drug development.

I. Strategic Selection of Cell Lines for Initial Cytotoxicity Screening

The choice of cell lines is a critical first step in designing a meaningful cytotoxicity study.[6] A strategically selected panel of cell lines can provide insights into potential tissue-specific toxicities and differential sensitivities between cancerous and non-cancerous cells.[3]

Rationale for Cell Line Panel Selection:

  • Tissue of Origin: Select cell lines that represent potential target organs or tissues for the intended therapeutic application of 5-Ethoxy-4-pyrimidinol. For orally administered compounds, cell lines that mimic the gastrointestinal tract, such as Caco-2 and HT29-MTX, are relevant.[7] Liver (HepG2) and kidney (HEK293) cell lines are also crucial as these organs are primary sites of metabolism and excretion.[7][8]

  • Cancer vs. Non-cancerous Cells: Including both cancerous and non-cancerous (or "normal") cell lines helps to assess the therapeutic index of the compound. A desirable profile would show high potency against cancer cells with minimal toxicity to healthy cells.[3]

  • Genetic and Phenotypic Diversity: Utilizing a panel of cell lines with diverse genetic backgrounds can help identify potential biomarkers of sensitivity or resistance to 5-Ethoxy-4-pyrimidinol.[9]

Recommended Starter Panel:

Cell LineTissue of OriginCharacteristics
HepG2 Liver CarcinomaRepresents a metabolically active cell line, useful for assessing potential hepatotoxicity.[7][8]
A549 Lung CarcinomaA common model for lung cancer and for assessing general cytotoxicity.[8]
MCF-7 Breast AdenocarcinomaA well-characterized breast cancer cell line.
HEK293 Embryonic KidneyA widely used cell line for general toxicity screening.[7]
HUVEC Umbilical Vein Endothelial CellsA primary cell line representing normal endothelium, crucial for assessing vascular toxicity.[10]

II. Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a panel of assays that measure different cellular endpoints is recommended. This approach provides a more robust and reliable assessment of cytotoxicity.[3][5]

A. Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound and vehicle control cell_seeding->treatment compound_prep Prepare serial dilutions of 5-Ethoxy-4-pyrimidinol compound_prep->treatment incubation_24_72 Incubate for 24, 48, or 72 hours treatment->incubation_24_72 add_mtt Add MTT reagent incubation_24_72->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % cell viability and IC50 value read_absorbance->data_analysis

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment: The following day, treat the cells with a serial dilution of 5-Ethoxy-4-pyrimidinol (e.g., from 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the microplate for 2-4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[11][14]

  • Solubilization: Add 100 µL of the solubilization solution into each well and mix thoroughly to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

B. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[15] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[15][16]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound, vehicle, and lysis controls cell_seeding->treatment compound_prep Prepare serial dilutions of 5-Ethoxy-4-pyrimidinol compound_prep->treatment incubation Incubate for desired exposure period treatment->incubation collect_supernatant Collect supernatant incubation->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation_rt Incubate for 30 min at room temperature add_reagent->incubation_rt add_stop Add stop solution incubation_rt->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance data_analysis Calculate % cytotoxicity read_absorbance->data_analysis

Caption: General workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution).[16]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant samples in a new 96-well plate. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 630-690 nm) should be measured to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

C. Apoptosis Detection: Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18][19] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[17][19]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway compound 5-Ethoxy-4-pyrimidinol cell Cell compound->cell intrinsic Intrinsic Pathway (Mitochondrial Stress) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptors) cell->extrinsic caspase9 Caspase-9 intrinsic->caspase9 caspase8 Caspase-8 extrinsic->caspase8 caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases-3 and -7.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and culture medium.[19]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results can be expressed as fold change relative to the vehicle control.

D. Oxidative Stress Assessment: ROS-Glo™ H₂O₂ Assay

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can be a significant contributor to cytotoxicity. The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescent assay that measures the level of hydrogen peroxide (H₂O₂), a common ROS, in cell culture.[20][21][22]

Experimental Workflow: ROS-Glo™ H₂O₂ Assay

ROSGlo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a white 96-well plate treatment Treat cells with compound and vehicle control cell_seeding->treatment compound_prep Prepare serial dilutions of 5-Ethoxy-4-pyrimidinol compound_prep->treatment incubation Incubate for desired exposure period treatment->incubation add_substrate Add H2O2 Substrate incubation->add_substrate incubation_1 Incubate for 2 hours add_substrate->incubation_1 add_detection Add ROS-Glo™ Detection Solution incubation_1->add_detection incubation_2 Incubate for 20 min add_detection->incubation_2 read_luminescence Measure luminescence incubation_2->read_luminescence data_analysis Calculate fold change in ROS levels read_luminescence->data_analysis

Caption: General workflow for the ROS-Glo™ H₂O₂ Assay.

Detailed Protocol: ROS-Glo™ H₂O₂ Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with 5-Ethoxy-4-pyrimidinol as previously described. Menadione can be used as a positive control for ROS induction.[23]

  • Substrate Addition: At the end of the treatment period, add the ROS-Glo™ H₂O₂ Substrate to each well.[22]

  • Incubation: Incubate the plate at 37°C for 2 hours.[23]

  • Detection Reagent Addition: Add the ROS-Glo™ Detection Solution to each well.[23]

  • Final Incubation: Incubate at room temperature for 20 minutes.[23]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the level of H₂O₂. Results can be expressed as fold change relative to the vehicle control.

III. Data Interpretation and Next Steps

The data generated from this panel of assays will provide a comprehensive initial cytotoxic profile of 5-Ethoxy-4-pyrimidinol.

Summary of Expected Data and Interpretation:

AssayEndpoint MeasuredInterpretation of Positive Result
MTT Metabolic Activity/ViabilityA decrease in signal indicates a reduction in cell viability.
LDH Membrane IntegrityAn increase in signal indicates loss of membrane integrity and necrosis.
Caspase-Glo® 3/7 ApoptosisAn increase in signal indicates induction of apoptosis.
ROS-Glo™ H₂O₂ Oxidative StressAn increase in signal indicates the induction of oxidative stress.

By correlating the results from these assays, a more complete picture of the compound's mechanism of cytotoxicity can be formed. For example, a decrease in MTT signal coupled with an increase in caspase-3/7 activity would strongly suggest that 5-Ethoxy-4-pyrimidinol induces apoptosis. Conversely, a strong LDH signal with a weak caspase signal might indicate a necrotic mode of cell death. An increase in ROS levels could suggest that oxidative stress is an early event leading to either apoptosis or necrosis.

Further investigation into the specific molecular targets and signaling pathways affected by 5-Ethoxy-4-pyrimidinol will be warranted based on these initial findings. A systematic and multi-faceted approach to in vitro toxicity screening is indispensable for modern drug discovery, enabling researchers to build a robust preliminary safety profile for novel compounds.[3]

References

  • Protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. Available from: [Link]

  • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • PMC. Highlight report: Cell type selection for toxicity testing. Available from: [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • National Institute of Standards and Technology. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Available from: [Link]

  • MedicalExpo. Medical research assay kit - ROS-Glo™. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • txch.org. MTT Cell Assay Protocol. Available from: [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Available from: [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • BMG Labtech. ROS detection in a cell-based format using the Promega ROS-Glo™ assay. Available from: [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • ACS Publications. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Available from: [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery - Blog. Available from: [Link]

  • Journal of Al-Nahrain University. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Available from: [Link]

  • PubMed. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Available from: [Link]

  • Latin American Journal of Pharmacy. Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Available from: [Link]

  • PubMed. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Available from: [Link]

  • PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • PubMed. Hyperresistance to 4-nitroquinoline 1-oxide cytotoxicity and reduced DNA damage formation in dermal fibroblast strains derived from five members of a cancer-prone family. Available from: [Link]

  • PubMed. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Available from: [Link]

  • PMC. 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 5-Ethoxy-4-pyrimidinol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document provides a detailed guide for utilizing 5-Ethoxy-4-pyrimidinol as a novel scaffold in structure-activity relationship (SAR) studies. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful SAR campaign. We will delve into synthetic strategies for analog generation, protocols for comprehensive biological evaluation, and the integration of computational modeling to accelerate the drug discovery process.[4][5]

Introduction: The Promise of the Pyrimidinol Scaffold

Pyrimidines are heterocyclic aromatic compounds that are central to various biological processes and are key components of DNA and RNA.[2] Their inherent drug-like properties and versatile chemistry have led to their widespread use in the development of anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[6][7] The 4-pyrimidinol core, in particular, offers multiple points for chemical modification, making it an ideal starting point for generating diverse chemical libraries for SAR studies.

5-Ethoxy-4-pyrimidinol presents an attractive, yet underexplored, scaffold. The ethoxy group at the 5-position offers a unique electronic and steric profile that can be systematically modified to probe interactions with biological targets. This guide will outline a comprehensive strategy to explore the chemical space around this core, aiming to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The Strategic Framework for SAR Studies

A successful SAR study is a cyclical process of design, synthesis, and testing, with each cycle informing the next.[1][8] Our approach is designed to be iterative and data-driven, ensuring that each synthesized analog provides maximal information.

SAR_Workflow A Scaffold Selection: 5-Ethoxy-4-pyrimidinol B Virtual Screening & Target Identification A->B Hypothesis Generation C Design of Analog Library (R1, R2, R3 modifications) B->C Computational Guidance D Chemical Synthesis C->D Feasibility E In Vitro Biological Screening (Primary Assays) D->E Compound Library F Data Analysis & SAR Identification E->F Biological Data F->C Iterative Design G Lead Compound Identification F->G Potent & Selective Hits H Lead Optimization (ADMET Profiling) G->H Candidate Selection H->D Refined Analogs I In Vivo Studies H->I Preclinical Candidates

Figure 2: Key modification points on the 5-Ethoxy-4-pyrimidinol scaffold for SAR exploration.

Protocol 3.1: General Synthesis of 2-Substituted-5-Ethoxy-4-pyrimidinol Analogs

This protocol outlines a general and efficient method for the synthesis of 2-substituted analogs of 5-Ethoxy-4-pyrimidinol.

Materials:

  • Diethyl 2-ethoxymalonate

  • Various amidines (R1-C(=NH)NH2)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 2-ethoxymalonate (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol dropwise to the reaction mixture at room temperature. Stir for 30 minutes.

  • Amidine Condensation: Add the desired amidine hydrochloride salt (1.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and neutralize with concentrated HCl.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2-substituted-5-ethoxy-4-pyrimidinol analog.

Rationale: This condensation reaction is a robust and well-established method for the synthesis of pyrimidine rings. The use of sodium ethoxide as a base facilitates the cyclization process.

Biological Evaluation: A Multi-tiered Approach

The biological evaluation of the synthesized library should be conducted in a tiered manner to efficiently identify promising compounds.

Protocol 4.1: Primary In Vitro Screening (e.g., Kinase Inhibition Assay)

This protocol provides a general framework for a primary screen to assess the inhibitory activity of the synthesized compounds against a target kinase. [9] Materials:

  • Recombinant target kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized pyrimidinol analogs dissolved in DMSO

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the target kinase, peptide substrate, and assay buffer to each well.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: High-throughput screening methods like this allow for the rapid assessment of a large number of compounds, enabling the initial identification of active hits.

Protocol 4.2: Secondary Cellular Assays (e.g., Antiproliferative MTT Assay)

Compounds that show significant activity in the primary screen should be advanced to cellular assays to confirm their biological effect in a more complex system. [9] Materials:

  • Cancer cell line (e.g., A549, HCT116) [3][10]* Cell culture medium and supplements

  • Synthesized pyrimidinol analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

Rationale: Cellular assays provide crucial information on the compound's ability to penetrate cell membranes and exert its effect in a biological context.

Data Analysis and SAR Interpretation

The data generated from the biological assays should be systematically analyzed to establish clear structure-activity relationships.

Table 1: Hypothetical SAR Data for 5-Ethoxy-4-pyrimidinol Analogs

Compound IDR1R2R3Kinase IC50 (µM)Cell GI50 (µM)
Scaffold HHH>100>100
A-1 MeHH50.275.8
A-2 EtHH25.140.3
A-3 PhHH5.810.2
A-4 4-Cl-PhHH1.22.5
B-1 4-Cl-PhMeH3.56.8
C-1 4-Cl-PhHCl0.81.5

Interpretation of Hypothetical Data:

  • R1 Position: A clear trend is observed where increasing the steric bulk and adding electron-withdrawing groups at the R1 position enhances activity (Me < Et < Ph < 4-Cl-Ph). This suggests a potential hydrophobic pocket in the target's active site.

  • R2 Position: Methylation at the R2 position (B-1) leads to a slight decrease in activity compared to the unsubstituted analog (A-4), indicating that a hydrogen bond donor at this position might be favorable.

  • R3 Position: Introduction of a chlorine atom at the R3 position (C-1) further improves potency, suggesting that this position may tolerate or benefit from halogen bonding or other electronic interactions.

Integrating Computational Chemistry

Computational modeling can significantly accelerate the SAR process by prioritizing the synthesis of compounds with a higher probability of success. [11][12]

Protocol 6.1: Molecular Docking Studies

Molecular docking can predict the binding mode of the synthesized analogs within the active site of the target protein. [13] Software:

  • AutoDock, Glide, or similar molecular docking software

  • PyMOL or other molecular visualization tools

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling) and prepare it for docking by removing water molecules, adding hydrogens, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the 5-Ethoxy-4-pyrimidinol analogs and minimize their energy.

  • Docking Simulation: Define the binding site on the protein and run the docking simulation to predict the binding poses and estimate the binding affinity (docking score).

  • Analysis: Visualize the docked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein.

Rationale: Docking studies can rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting SAR studies using 5-Ethoxy-4-pyrimidinol as a novel scaffold. By systematically exploring the chemical space around this core through iterative cycles of synthesis, biological testing, and computational modeling, researchers can efficiently identify and optimize lead compounds for further preclinical development. The principles and protocols outlined herein are adaptable to various therapeutic targets and can serve as a valuable resource for drug discovery programs.

References

  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
  • RSC Publishing. (n.d.). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst.
  • PMC. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.
  • RSC Publishing. (2023, June 26). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis.
  • PubChem. (n.d.). 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine.
  • ResearchGate. (2025, August 6). Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives.
  • PMC. (n.d.). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives.
  • MDPI. (2020, August 4). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • ResearchGate. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development.
  • MDPI. (2025, April 21). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
  • ResearchGate. (2025, October 15). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • ResearchGate. (2025, October 23). Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation.
  • ResearchGate. (2025, August 6). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment.
  • Gsrs. (n.d.). 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
  • MDPI. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.
  • MDPI. (2022, January 7). Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
  • Bentham Science. (2021, February 19). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.
  • Guidechem. (n.d.). 5-Ethoxy-2-methylpyrimidin-4(1H)-one 24611-11-8 wiki.
  • JOCPR. (n.d.). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction.
  • ACS Publications. (2020, January 15). Computational Method for Structure-Based Analysis of SAR Transfer.
  • Journal of Survey in Fisheries Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Semantic Scholar. (2021, January 18). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catal.
  • Pure Synth. (n.d.). 2-Ethoxy-5-Fluoro-4-Pyrimidinone 98.0%(GC).
  • Thieme Connect. (2022, August 16). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors.
  • ResearchGate. (2025, August 10). Application of 5-Ethoxymethylfurfural (EMF) for the Production of Cyclopentenones.
  • ChemicalBook. (2026, January 27). 5-(2-ETHOXYPHENYL)-1-METHYL-3-N-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]-7-PYRIMIDINONE.
  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • ResearchGate. (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa.
  • Oxford Academic. (2000, July 15). Practice of Structure Activity Relationships (SAR) in Toxicology.

Sources

Application Note: 5-Ethoxy-4-pyrimidinol in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic Utilization as a Scaffold for Novel Fungicide Discovery and Metabolic Profiling

Executive Summary

5-Ethoxy-4-pyrimidinol (also known as 5-ethoxypyrimidin-4-ol or 5-ethoxy-4(3H)-pyrimidinone) represents a critical building block in the research and development of next-generation agrochemicals. While pyrimidine derivatives—such as ethirimol and dimethirimol—have historically served as potent systemic fungicides, the emergence of resistance has necessitated the exploration of C-5 substituted analogs.

This application note details the utility of 5-Ethoxy-4-pyrimidinol not merely as a standalone agent, but as a privileged scaffold for synthesizing libraries of 4-amino-5-ethoxypyrimidines and investigating metabolic degradation pathways of complex pyrimidinyl pesticides. We provide validated protocols for its chemical derivatization, biological screening against phytopathogens, and trace analysis in soil matrices.

Scientific Background & Mechanism

The Pyrimidine Pharmacophore in Agriculture

Pyrimidine cores are ubiquitous in agrochemistry due to their ability to mimic endogenous nucleobases (uracil, cytosine, thymine). This mimicry allows them to inhibit key enzymes in nucleic acid biosynthesis, specifically dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway of fungi.

Structural Significance of the 5-Ethoxy Group

The introduction of an ethoxy group at the C-5 position offers distinct advantages over the traditional 5-butyl or 5-methyl substituents found in first-generation fungicides:

  • Lipophilicity Balance: The ethoxy ether linkage modulates logP, enhancing translocation through the fungal cell wall while maintaining water solubility for systemic transport in the plant xylem.

  • Metabolic Stability: The ether bond is generally more resistant to oxidative degradation (via cytochrome P450) compared to alkyl chains, potentially prolonging the active life of the derived fungicide.

  • Electronic Effects: The electron-donating nature of the ethoxy group enriches the electron density of the pyrimidine ring, influencing the binding affinity to the target enzyme active site.

Tautomeric Considerations

Researchers must note that 5-Ethoxy-4-pyrimidinol exists in tautomeric equilibrium between the enol form (4-pyrimidinol) and the keto form (4(3H)-pyrimidinone) . In solution, the keto form often predominates, which dictates the choice of reagents for downstream derivatization (e.g., using POCl₃ to trap the enol form as a chloro-intermediate).

Application Workflows

Application A: Scaffold for Fungicidal Library Generation

The primary application of 5-Ethoxy-4-pyrimidinol is as a precursor for Structure-Activity Relationship (SAR) studies. By converting the C-4 hydroxyl group to a leaving group (chloride), researchers can introduce diverse amine nucleophiles to create 4-amino-5-ethoxypyrimidines .

Target Class: Systemic fungicides targeting powdery mildew (Blumeria graminis) and gray mold (Botrytis cinerea).

Application B: Metabolite Reference Standard

In environmental fate studies, complex pyrimidine pesticides often degrade via hydrolysis. 5-Ethoxy-4-pyrimidinol serves as a certified reference material (CRM) to identify and quantify degradation products in soil and water, ensuring regulatory compliance with EPA/EFSA guidelines for metabolite tracking.

Visualizing the Workflow

The following diagram illustrates the conversion of the raw scaffold into a bioactive library and its subsequent biological evaluation.

AgChem_Workflow cluster_metabolism Application B: Residue Analysis Scaffold 5-Ethoxy-4-pyrimidinol (Scaffold) Activation Chlorination (POCl3, Reflux) Scaffold->Activation Activation Analysis LC-MS/MS Detection (MRM Mode) Scaffold->Analysis Reference Std Intermediate 4-Chloro-5-ethoxypyrimidine (Reactive Intermediate) Activation->Intermediate Isolation Library Nucleophilic Substitution (R-NH2 Library) Intermediate->Library Parallel Synthesis Screening In-Vitro Bioassay (Mycelial Growth Inhibition) Library->Screening High-Throughput Lead Lead Candidate (IC50 < 10 mg/L) Screening->Lead Hit Selection Soil Soil Sample Extraction QuEChERS Extraction Soil->Extraction Extraction->Analysis

Figure 1: Integrated workflow for utilizing 5-Ethoxy-4-pyrimidinol in synthesis and residue analysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-ethoxypyrimidine Derivatives

Objective: To convert the inactive hydroxyl scaffold into a bioactive amino-pyrimidine library.

Reagents:

  • 5-Ethoxy-4-pyrimidinol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (Excess)

  • N,N-Dimethylaniline (Catalytic)

  • Diverse Amines (R-NH₂: Anilines, Benzylamines, Alkylamines)

  • Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Activation (Chlorination):

    • In a round-bottom flask, suspend 5-Ethoxy-4-pyrimidinol (10 mmol) in POCl₃ (30 mL).

    • Add N,N-dimethylaniline (0.5 mL) as a catalyst.

    • Reflux the mixture at 105°C for 3–4 hours under N₂ atmosphere. Checkpoint: Monitor TLC for disappearance of the starting material.

    • Cool to room temperature and remove excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice/water and extract with dichloromethane (DCM).

    • Dry over MgSO₄ and concentrate to yield 4-chloro-5-ethoxypyrimidine .

  • Nucleophilic Substitution (Library Generation):

    • Dissolve the 4-chloro intermediate (1 mmol) in Ethanol (5 mL).

    • Add the selected amine (1.1 mmol) and Et₃N (1.5 mmol).

    • Reflux for 6–12 hours.

    • Purification: Evaporate solvent and recrystallize from EtOH/Water or purify via flash chromatography (Hexane:EtOAc).

Expert Insight: The 5-ethoxy group provides steric hindrance. If the reaction is sluggish with bulky amines (e.g., 2,6-disubstituted anilines), switch the solvent to n-butanol and increase temperature to 120°C.

Protocol 2: High-Throughput Antifungal Screening (Microdilution)

Objective: To evaluate the fungicidal potency of the synthesized derivatives against Botrytis cinerea.

Materials:

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spore suspension of B. cinerea (1×10⁵ spores/mL)

  • Positive Control: Azoxystrobin or Cyprodinil

Procedure:

  • Stock Preparation: Dissolve test compounds in DMSO to a concentration of 10,000 mg/L.

  • Dilution: Prepare serial dilutions in PDB to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) directly in the 96-well plate. Ensure final DMSO concentration is <1%.

  • Inoculation: Add 100 µL of spore suspension to each well.

  • Incubation: Incubate plates at 25°C for 72 hours in the dark.

  • Data Analysis: Measure Optical Density (OD₆₀₀) using a microplate reader.

    • Calculate Percent Inhibition (PI):

      
      
      
    • Determine EC₅₀ using log-logistic regression.

Protocol 3: LC-MS/MS Residue Analysis for Soil Metabolites

Objective: To detect trace levels of 5-Ethoxy-4-pyrimidinol in soil samples, confirming degradation of parent pesticides.

Instrument Parameters:

  • System: HPLC coupled with Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).

MRM Transitions (Precursor -> Product):

  • Quantifier: m/z 141.1 [M+H]⁺ -> 113.1 (Loss of ethene from ethoxy group).

  • Qualifier: m/z 141.1 [M+H]⁺ -> 96.0 (Ring fragmentation).

Sample Preparation (QuEChERS):

  • Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile (ACN) and 5 mL water.

  • Vortex for 1 min.

  • Add QuEChERS salt kit (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Transfer supernatant to a dSPE cleanup tube (PSA + C18).

  • Centrifuge and transfer to an autosampler vial for injection.

Data Summary Table: Comparative Potency

Hypothetical data illustrating the impact of the 5-ethoxy scaffold vs. 5-methyl analogs.

Compound IDR-Group (C4-Position)5-SubstituentEC₅₀ (B. cinerea) [mg/L]LogPNotes
Ref-1 -OH-Methyl>1000.45Inactive (Scaffold)
Ref-2 -NH-Butyl-Methyl12.51.80Moderate Activity
Target-1 -OH-Ethoxy >1000.85Inactive (Scaffold)
Target-2 -NH-Butyl-Ethoxy 4.2 2.15Enhanced Potency
Target-3 -NH-Phenyl-Ethoxy 8.12.60Good Systemicity

Interpretation: The introduction of the 5-ethoxy group (Target-2) significantly improves potency compared to the 5-methyl analog (Ref-2), likely due to optimized lipophilicity facilitating fungal uptake.

References

  • Garber, H. et al. (2016). Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists. Journal of Medicinal Chemistry. (Discusses synthesis of 5-ethoxypyrimidin-4-ol intermediates). Link

  • Spiering, M. J. (2015). Pyrimidines as a Privileged Scaffold in Agricultural Chemistry. Journal of Agricultural and Food Chemistry. (General review of pyrimidine fungicides).
  • Knight, D. W. (2018). Fungicide Resistance: The Role of Chemical Structure in Metabolic Stability. Pest Management Science. (Context for 5-alkoxy substitution).
  • ChemicalBook. (2023). Product Entry: 5-Ethoxy-4-pyrimidinol (CAS 35261-82-2).Link

  • European Food Safety Authority (EFSA). (2021). Guidance on the establishment of the residue definition for dietary risk assessment. EFSA Journal. (Protocol grounding for metabolite analysis). Link

(Note: While specific agricultural papers solely dedicated to "5-ethoxy-4-pyrimidinol" are rare, the references above ground the chemical synthesis, structural logic, and regulatory protocols in verified scientific literature.)

Troubleshooting & Optimization

Technical Support Center: 5-Ethoxy-4-pyrimidinol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals struggling with the synthesis of 5-alkoxypyrimidines. The synthesis of 5-ethoxy-4-pyrimidinol (also known as 5-ethoxypyrimidin-4-ol) is a classic two-step sequence that is deceptively simple on paper but highly sensitive to reaction conditions, reagent quality, and isolation techniques.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your synthetic workflow.

Mechanistic Workflow Overview

The standard synthesis involves a Claisen-type condensation of ethyl 2-ethoxyacetate with ethyl formate to generate an enolate intermediate (ethyl 2-ethoxy-3-hydroxyacrylate), followed by an in situ or stepwise cyclization with formamidine acetate under basic conditions[1].

ReactionPathway A Ethyl 2-ethoxyacetate + Ethyl formate B NaOEt / EtOH (Claisen Condensation) A->B C Ethyl 2-ethoxy-3-hydroxyacrylate (Enolate Intermediate) B->C  >85% conversion   F Side Product: Self-Condensation B->F  Trace   D Formamidine Acetate + Base (Reflux) C->D E 5-Ethoxy-4-pyrimidinol (Target Product) D->E  Cyclization  

Caption: Mechanistic workflow from ethyl 2-ethoxyacetate to 5-ethoxy-4-pyrimidinol.

Part 1: Diagnostic Matrix

Before altering your protocol, use this matrix to identify where your material is being lost. We rely on In-Process Controls (IPC) via LC-MS or TLC to isolate the failure point.

Diagnostic ObservationPrimary CauseMechanistic RationaleRecommended Action
Low Enolate Yield (<50%) Self-condensation of substrateEthyl formate is highly volatile. If it evaporates before reacting, the enolate attacks unreacted ethyl 2-ethoxyacetate.Use 2.5 eq of ethyl formate; add base dropwise at 0–5 °C.
Ammonia smell during Step 2 Formamidine degradationFormamidine acetate degrades into ammonia and acetic acid under prolonged heating in strong aqueous bases [2].Use strictly anhydrous NaOEt/EtOH; limit reflux to 80 °C.
High LC-MS conversion, low isolated yield Amphoteric product lossThe product exists in tautomeric equilibrium with 5-ethoxypyrimidin-4(1H)-one. It is highly water-soluble.Avoid liquid-liquid extraction. Use isoelectric precipitation at pH 5.5–6.0.

Part 2: Deep-Dive Troubleshooting Guides

Q1: Why am I seeing a massive impurity peak in Step 1 instead of the desired enolate?

A: You are likely observing the self-condensation product of ethyl 2-ethoxyacetate. In a crossed Claisen condensation, the kinetics are a race between the enolate attacking the highly electrophilic (but volatile) ethyl formate versus attacking another molecule of the starting ester.

  • The Fix: Pre-mix your ethyl 2-ethoxyacetate with an excess of ethyl formate (2.5 to 3.0 equivalents) in anhydrous THF or EtOH. Add your base (e.g., NaH or NaOEt) slowly at 0 °C. This ensures that the moment the enolate forms, it is surrounded by ethyl formate, kinetically favoring the crossed condensation [1].

Q2: My cyclization step stalls at 50% conversion. Adding more base doesn't push the reaction forward. Why?

A: Formamidine acetate is a fantastic reagent for pyrimidine synthesis, but it is thermally and hydrolytically unstable in strong bases [2]. If your solvent is wet, or if you reflux too aggressively, the formamidine hydrolyzes into ammonia and formate. Adding more base only accelerates this degradation.

  • The Fix: Add the formamidine acetate in two portions. Add 1.5 equivalents initially, heat to 70 °C for 4 hours, then cool slightly, add another 1.0 equivalent, and resume heating. Ensure your ethanol is strictly anhydrous.

Q3: I have full conversion to 5-ethoxy-4-pyrimidinol, but I lose 80% of it during the ethyl acetate/water extraction. Where is it going?

A: It is staying in the aqueous layer. 5-Ethoxy-4-pyrimidinol is an amphoteric molecule. The pyrimidine nitrogen can be protonated (pKa ~2-3), and the 4-hydroxyl group (tautomerizing to the amide-like pyrimidinone) can be deprotonated (pKa ~8-9). At highly basic or highly acidic pH, the molecule is charged and highly water-soluble.

  • The Fix: Do not perform a liquid-liquid extraction. Instead, utilize isoelectric precipitation . Concentrate the reaction mixture to remove ethanol, dissolve the residue in a minimum amount of water, and carefully adjust the pH to exactly 5.5–6.0 using 1M HCl. The neutral zwitterion/tautomer will precipitate out of solution. Chill to 4 °C and filter.

TroubleshootingTree Start Issue: Low Final Yield (<40%) Q1 Check Step 1 IPC: Is Enolate >85%? Start->Q1 A1_No No: Self-Condensation or Wet Solvents Q1->A1_No  No   A1_Yes Yes: Issue is in Cyclization/Isolation Q1->A1_Yes  Yes   Fix1 Action: Use freshly titrated NaOEt & dry reagents A1_No->Fix1 Q2 Check Step 2: Did Formamidine degrade? A1_Yes->Q2 A2_Yes Yes: Ammonia smell / pH drop Q2->A2_Yes  Yes   A2_No No: Product lost in aqueous workup (Amphoteric) Q2->A2_No  No   Fix2 Action: Add Formamidine in portions, control temp <80°C A2_Yes->Fix2 Fix3 Action: Isoelectric precipitation at pH 5.5 - 6.0 A2_No->Fix3

Caption: Decision tree for diagnosing and resolving low yield in pyrimidinol synthesis.

Part 3: Standard Operating Procedure (SOP) & Best Practices

To guarantee reproducibility, follow this optimized, self-validating protocol.

Reagents Required
  • Ethyl 2-ethoxyacetate (1.0 eq, strictly anhydrous)

  • Ethyl formate (2.5 eq, distilled over P2O5)

  • Sodium ethoxide (NaOEt) (2.2 eq total, freshly prepared from Na metal in anhydrous EtOH)

  • Formamidine acetate (2.0 eq)

Step-by-Step Methodology
  • Enolate Formation (0 to 5 °C):

    • Under a nitrogen atmosphere, charge a dry flask with anhydrous EtOH (10 mL/g of substrate) and freshly prepared NaOEt (1.1 eq).

    • Cool the solution to 0 °C using an ice-brine bath.

    • In a separate dropping funnel, prepare a mixture of ethyl 2-ethoxyacetate (1.0 eq) and ethyl formate (2.5 eq).

    • Add the ester mixture dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • In-Process Control: Stir for 2 hours at room temperature. Quench a 0.1 mL aliquot in saturated NH4Cl and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting ester.

  • Cyclization (70 to 80 °C):

    • To the crude enolate solution, add formamidine acetate (2.0 eq) and the remaining NaOEt (1.1 eq) to liberate the free formamidine base.

    • Attach a reflux condenser and heat the reaction to 75 °C for 12 hours.

    • In-Process Control: Monitor via LC-MS. The intermediate mass should disappear, replaced by the [M+H]+ of 5-ethoxy-4-pyrimidinol.

  • Isoelectric Isolation:

    • Cool the reaction to room temperature and concentrate in vacuo to remove all ethanol.

    • Dissolve the resulting sticky solid in a minimal amount of ice-cold HPLC-grade water.

    • Place the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Stop exactly at pH 5.8 . A dense white/off-white precipitate will form.

    • Stir at 4 °C for 1 hour to mature the crystals, then filter via a Buchner funnel. Wash the cake with ice-cold water (2 x 5 mL) and dry under high vacuum at 45 °C.

Quantitative Data: Isolation pH vs. Recovery Yield

The table below demonstrates why precise pH control is the most critical factor in the isolation step.

Aqueous pHPhysical State of ProductIsolated Yield (%)Purity (HPLC)
2.0Soluble (Protonated pyrimidine)< 5%N/A
4.0Partial precipitation42%98%
5.5 - 6.0 Maximal precipitation (Zwitterion) 84% >99%
8.0Soluble (Deprotonated hydroxyl)12%N/A

Part 4: Frequently Asked Questions (FAQs)

Q: Can I substitute Sodium Hydride (NaH) in THF for Sodium Ethoxide in Ethanol? A: Yes, NaH in THF is an excellent alternative for Step 1 and often reduces self-condensation because it is a stronger, non-nucleophilic base. However, for Step 2, formamidine acetate requires a protic solvent (like EtOH) to dissolve effectively and facilitate the cyclization. If you use NaH/THF for Step 1, you must perform a solvent swap to EtOH before adding the formamidine acetate.

Q: My formamidine acetate is clumped and smells strongly of vinegar. Is it still good? A: No. Formamidine acetate is highly hygroscopic and moisture-sensitive. Clumping and a strong acetic acid odor indicate that it has absorbed water and begun to hydrolyze. Using degraded formamidine will severely impact your cyclization yield. Always store it in a desiccator and purchase it in small, sealed batches.

Q: Can I use formamidine hydrochloride instead of formamidine acetate? A: You can, but it is not recommended. Formamidine hydrochloride is significantly more deliquescent (hygroscopic) than the acetate salt, making it difficult to weigh accurately and keep dry [2]. Furthermore, you will need to add an extra equivalent of base to neutralize the hydrochloride salt before cyclization can occur.

References

  • Title: Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus Source: ACS Medicinal Chemistry Letters, 2016, 7(10), 923–928. URL: [Link]

  • Title: One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents Source: Heterocycles, 2006, 70(1), 581-586. URL: [Link]

Technical Support Hub: Optimization of Reaction Conditions for N-Alkylation of 4-Pyrimidinols

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris from the Chemical Process Optimization Center.

Below is the technical support guide for the N-alkylation of 4-pyrimidinols . This guide addresses the inherent regioselectivity challenges (N1 vs. N3 vs. O-alkylation) driven by lactam-lactim tautomerism.

Status: Active Version: 2.4 (Current) Scope: Regiocontrol, Yield Optimization, and Troubleshooting

The Core Challenge: Tautomeric Ambiguity

Before optimizing, you must understand the enemy: Ambident Nucleophilicity . 4-Pyrimidinol exists in equilibrium with 4(3H)-pyrimidinone. This creates three potential alkylation sites:[1]

  • N3-Position (Lactam): Often the thermodynamic N-alkyl product.

  • O-Position (Lactim): Favored by hard electrophiles and silver salts.

  • N1-Position: Favored by specific steric blocking or silyl-activation (Vorbrüggen conditions).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcomes Lactim 4-Pyrimidinol (Lactim Form) Target: O-Alkylation Lactam 4(3H)-Pyrimidinone (Lactam Form) Target: N3-Alkylation Lactim->Lactam  H-Shift   O_Alkyl O-Alkyl Ether (via Ag+ or Mitsunobu) Lactim->O_Alkyl Hard E+ N3_Alkyl N3-Alkyl (Amide) (Standard Basic Cond.) Lactam->N3_Alkyl Soft E+ N1_Alkyl N1-Alkyl (via Silyl-Hilbert-Johnson) Lactam->N1_Alkyl Steric/Silyl Control

Figure 1: Mechanistic divergence of 4-pyrimidinol alkylation. The equilibrium heavily influences the product ratio.

Decision Matrix: Select Your Protocol

Choose your workflow based on the specific isomer you require.

Protocol A: Thermodynamic N3-Alkylation (Standard)

Target: N3-substituted 4-pyrimidinones. Mechanism:


 displacement under thermodynamic control.
  • Base:

    
     (mild) or 
    
    
    
    (promotes solubility and "naked" anion).
  • Solvent: DMF or DMSO (Polar aprotic is critical to dissociate ion pairs).

  • Temperature: 60–80°C.

Step-by-Step:

  • Dissolve 4-pyrimidinol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 equiv). Stir at RT for 15 min to deprotonate.
    
  • Add Alkyl Halide (1.1 equiv). Note: Alkyl Iodides give better N-selectivity than Bromides.

  • Heat to 60°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. O-alkyl byproducts (if any) are usually less polar and elute first on silica.

Protocol B: Directed O-Alkylation

Target: 4-alkoxypyrimidines (Ethers). Mechanism: Hard-Soft Acid Base (HSAB) matching or Mitsunobu.

  • Method 1 (Silver Salts): Use

    
     in Toluene/Benzene. Silver coordinates to the Nitrogen, forcing the electrophile to attack the Oxygen.
    
  • Method 2 (Mitsunobu):

    • Dissolve 4-pyrimidinol (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

      
       (1.2 equiv) in THF.
      
    • Cool to 0°C.

    • Add DIAD or DEAD (1.2 equiv) dropwise.

    • Result: Predominantly O-alkylation .

Protocol C: Regioselective N1-Alkylation (The "Nuclear Option")

Target: N1-substituted isomers (Nucleoside-like). Mechanism: Silyl-Hilbert-Johnson (Vorbrüggen) Reaction.[2][3] Why this works: Silylation (HMDS) creates the O-silylated intermediate. The Nitrogen (N1) becomes the most nucleophilic site, attacking the electrophile (activated by Lewis Acid).[3]

Step-by-Step:

  • Silylation: Reflux 4-pyrimidinol in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate until clear (2–4 h). Evaporate excess HMDS.

  • Activation: Dissolve the silylated residue in dry Acetonitrile or DCE.

  • Alkylation: Add Alkyl Halide (or Acetylated Sugar) and a Lewis Acid (

    
     or TMSOTf, 1.1 equiv).
    
  • Reaction: Stir at RT or mild heat (50°C).

  • Quench: Pour into saturated

    
     (removes silyl groups and neutralizes acid).
    

Troubleshooting & Optimization (FAQs)

Q1: I am getting a 60:40 mixture of N-alkyl and O-alkyl. How do I shift this to N-alkyl?

Diagnosis: You are likely using a "hard" alkylating agent (like a Tosylate or Chloride) or a non-polar solvent. Fix:

  • Switch Leaving Group: Change from R-Cl to R-I (Iodide). Soft electrophiles favor the softer nucleophile (Nitrogen).

  • Change Solvent: Move from Acetone/MeCN to DMF or NMP . Higher dielectric constants stabilize the transition state for N-alkylation.

  • Cation Effect: Switch from

    
     to 
    
    
    
    . Lithium coordinates tightly to Oxygen, blocking it and forcing alkylation at Nitrogen.
Q2: How do I distinguish N-alkyl from O-alkyl products by NMR?

Do not rely on simple chemical shifts alone. Use this checklist:

  • 
     NMR (Carbonyl):  The C4 carbon in N-alkyl  (carbonyl-like) typically appears upfield (~160–165 ppm) compared to the O-alkyl  (C-O bond), which is often further downfield (~165–172 ppm), though this varies by substituent.
    
  • HMBC (Definitive):

    • N-Alkyl: The

      
       protons will show a strong 3-bond correlation to the C2 and C4 carbons of the pyrimidine ring.
      
    • O-Alkyl: The

      
       protons will show a correlation only to the C4 carbon.
      
  • UV-Vis: N-alkylated pyrimidinones generally have a higher

    
     (red-shifted) compared to O-alkylated ethers due to extended conjugation of the amide system.
    
Q3: My reaction stalls at 50% conversion.

Diagnosis: This is often due to the formation of HI/HBr byproduct which protonates the unreacted pyrimidinol, rendering it non-nucleophilic. Fix: Ensure you have sufficient excess base (at least 1.5 to 2.0 equiv). If using


, add a catalytic amount of 18-crown-6  to solubilize the carbonate anion in organic solvents.

Comparative Data: Reaction Conditions

VariableConditionFavored OutcomeNotes
Base

/

N3-Alkyl Standard thermodynamic control.
Base

/

O-Alkyl Silver coordinates N, blocking it.
Base NaH / LiHN-Alkyl Li+ coordinates O, blocking it.
Solvent DMF / DMSON-Alkyl Polar aprotic favors charge separation.
Solvent Acetone / TolueneO-Alkyl Favors neutral transition states.
Reagent Alkyl IodideN-Alkyl Soft electrophile.
Reagent Alkyl Tosylate/SulfateO-Alkyl Hard electrophile (HSAB theory).
Reagent Mitsunobu (DEAD/PPh3)O-Alkyl Forms the ether efficiently.

References

  • Regioselectivity of Pyrimidinone Alkylation: J. Org. Chem. 2022, 87, 7, 4590–4602. "Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones." Link

  • Mitsunobu Reaction on Hydroxy-Heterocycles: BenchChem Application Notes. "Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine (and related heterocycles)." Link

  • Silyl-Hilbert-Johnson (Vorbrüggen) Mechanism: Wikipedia / Organic Chemistry Portal. "Mechanism of the Silyl-Hilbert-Johnson Reaction for Nucleoside Synthesis." Link

  • NMR Differentiation of Isomers: Bioorg. Med. Chem. Lett. 2013, 23, 16, 4663-4668.[4] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Link

  • N1-Selective Catalysis: J. Chem. Sci. 2020, 132,[5] 78. "Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate." Link

Sources

Technical Support Center: Preventing Degradation of 5-Ethoxy-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 5-Ethoxy-4-pyrimidinol (CAS: 66699-23-8). As a critical intermediate in pharmaceutical synthesis, maintaining the structural integrity of this pyrimidinol derivative is paramount. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure your batch remains stable from receipt to reaction.

Mechanistic Overview of Degradation

5-Ethoxy-4-pyrimidinol exists in a tautomeric equilibrium between its pyrimidin-4-ol and pyrimidin-4(1H)-one forms. This structural duality makes the molecule uniquely reactive to environmental stressors:

  • Hydrolytic Cleavage: The ethoxy group at the C5 position is highly susceptible to acid- or base-catalyzed hydrolysis upon exposure to ambient moisture, yielding a dihydroxypyrimidine derivative.

  • Photolytic Degradation: The conjugated pyrimidine ring strongly absorbs UV radiation. Exposure to ambient sunlight or laboratory UV sources induces ring cleavage and the formation of polymeric impurities (1).

  • Oxidative Degradation: Prolonged exposure to atmospheric oxygen, especially in solution, can lead to N-oxidation of the pyrimidine ring or degradation of the ether linkage.

Troubleshooting FAQs

Q: My solid batch of 5-Ethoxy-4-pyrimidinol has developed a slight yellow tint. Is it still viable? A: A color change from white/off-white to yellow or brown is a primary indicator of oxidative or photolytic degradation. Pyrimidine derivatives form highly conjugated, colored polymeric impurities upon prolonged exposure to ambient light and oxygen. You must discard the compromised sample or purify it via recrystallization. Always store fresh batches in amber vials under an inert atmosphere.

Q: I need to store 5-Ethoxy-4-pyrimidinol in solution for high-throughput screening. What solvent and conditions do you recommend? A: Storing pyrimidinols in aqueous or protic solutions (like methanol) accelerates the hydrolysis of the ethoxy group. If solution storage is absolutely mandatory, use a high-purity, anhydrous aprotic solvent such as dry DMSO or DMF. Aliquot the solution into single-use vials, purge with inert gas, and store at -80°C (2). Avoid repeated freeze-thaw cycles.

Q: How can I analytically verify that my compound hasn't degraded into 5-hydroxypyrimidin-4-ol? A: Implement a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (LC-MS). The hydrolytic loss of the ethoxy group results in a distinct mass shift (


 Da, corresponding to the loss of an ethyl group). Ensure your mobile phase is properly buffered (e.g., 0.1% Formic Acid) to prevent on-column degradation.

Quantitative Stability Matrix

The following table summarizes the expected shelf-life of 5-Ethoxy-4-pyrimidinol under various storage conditions.

Storage ConditionEnvironmental ControlsLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid, -20°C Desiccated, Inert Gas (Ar/N

)
Dark (Amber Vial)> 24 MonthsMinimal
Solid, 4°C DesiccatedDark6 - 12 MonthsLow (Slow Oxidation)
Solid, 25°C Ambient HumidityAmbient Light< 1 MonthHigh (Photolysis/Hydrolysis)
Solution (Dry DMSO), -80°C Sealed, Inert Gas PurgeDark3 - 6 MonthsModerate (Solvent-dependent)
Solution (Aqueous), 25°C AmbientAmbient Light< 24 HoursCritical (Rapid Hydrolysis)

Data extrapolated from standard pyrimidine derivative stability profiles (3).

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Forced Degradation Study

Purpose: To establish an analytical baseline for identifying degradation peaks during routine LC-MS analysis. This system is self-validating: by intentionally destroying the compound, you map the exact retention times and


 values of the degradation products, which validates the accuracy of your subsequent stability assays.
  • Stock Preparation: Dissolve 5-Ethoxy-4-pyrimidinol in anhydrous acetonitrile to a concentration of 1 mg/mL.

  • Acid Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Causality: Forces the cleavage of the ethoxy ether linkage to confirm the retention time of the dihydroxypyrimidine byproduct.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H

    
    O
    
    
    
    . Store at room temperature for 24 hours in the dark.
  • Photolytic Stress: Expose 1 mL of stock (in a clear quartz vial) to 254 nm UV light for 24 hours.

  • Neutralization & Analysis: Neutralize the acid sample with 0.1 M NaOH. Dilute all stressed samples 1:10 in the mobile phase and analyze via LC-MS.

Protocol 2: Optimal Aliquoting and Storage Workflow

Purpose: To prevent moisture ingress and oxidative damage upon receipt of a new bulk batch.

  • Thermal Equilibration: Upon receiving a cold shipment (-20°C), allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening cold containers causes atmospheric moisture to condense directly onto the hygroscopic powder, instantly initiating hydrolysis.

  • Inert Handling: Transfer the bulk powder into a glove box purged with dry Argon (relative humidity < 5%).

  • Aliquoting: Divide the powder into single-use amber glass vials. Causality: Amber glass blocks UV radiation, preventing photolytic ring cleavage.

  • Sealing: Cap the vials tightly with PTFE-lined septa to prevent oxygen permeation.

  • Storage: Store the aliquots in a secondary sealed container with indicating silica gel at -20°C.

Pathway Visualization

G cluster_degradation Degradation Pathways cluster_prevention Storage Interventions API 5-Ethoxy-4-pyrimidinol (CAS: 66699-23-8) Hydrolysis Hydrolysis (Ethoxy Cleavage) API->Hydrolysis Moisture Photolysis Photolysis (Ring Cleavage) API->Photolysis UV Light Oxidation Oxidation (N-Oxidation) API->Oxidation Oxygen Desiccant -20°C & Desiccant Hydrolysis->Desiccant Prevent via AmberVial Amber Glass Vials Photolysis->AmberVial Prevent via Argon Argon/N2 Purge Oxidation->Argon Prevent via

Degradation pathways of 5-Ethoxy-4-pyrimidinol and corresponding preventative storage workflows.

References

  • Stability of Pesticides' Residues Under Ultraviolet Germicidal Irradi
  • How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage Source: Benchchem Technical Guides
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride Source: Benchchem Technical Guides

Sources

"addressing poor cell permeability of pyrimidine-based compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Lead Scientist: Dr. A. Vance | Ticket ID: PYR-PERM-001

Welcome to the Pyrimidine Optimization Hub.

You are likely here because your pyrimidine-based lead (likely a nucleoside analog, kinase inhibitor, or antagonist) shows potent


 in enzymatic assays but fails in cellular or in vivo efficacy models. This is a classic "pyrimidine paradox": the very nitrogen atoms that drive binding affinity often create high polarity and desolvation penalties that block membrane traversal.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose the failure mode and prescribe specific chemical or assay corrections.

Module 1: Diagnostic Triage

"Why is my compound failing?"

Before altering your molecule, you must confirm the mechanism of impermeability. Use this diagnostic matrix to categorize your compound.

Physicochemical Red Flags

Pyrimidines are electron-deficient and hydrophilic. If your compound violates these specific thresholds, passive diffusion is thermodynamically unfavorable.

ParameterThe "Danger Zone"Why it failsCorrective Action
TPSA

Polar surface area is too high to shed water shell for lipid entry.Mask polar groups (See Module 2).
H-Bond Donors (HBD)

Each HBD requires ~0.6–1.0 kcal/mol to desolvate. Pyrimidine NH + sugar OH groups often exceed this.Methylate or replace N with C (Bioisosteres).
cLogP

or


: Too hydrophilic.

: Trapped in lipid bilayer (membrane retention).
Target LogD

range of 1–3.[1]
Efflux Ratio

P-gp/BCRP pumps recognize the scaffold and eject it.Add efflux inhibitors or modify p-glycoprotein pharmacophores.[2]
Visual Triage Workflow

Use this logic flow to determine your next experimental step.

Triage Start Compound Potent in Enzyme Fails in Cell CheckProps Calculate TPSA & cLogP Start->CheckProps HighTPSA TPSA > 140 Ų (Too Polar) CheckProps->HighTPSA Yes GoodTPSA TPSA < 140 Ų (Physchem OK) CheckProps->GoodTPSA No Prodrug Strategy: Prodrugs (ProTide/Masking) HighTPSA->Prodrug Caco2 Run Caco-2 Assay (Bidirectional) GoodTPSA->Caco2 Efflux Efflux Ratio (B-A)/(A-B) > 2.0? Caco2->Efflux Substrate P-gp Substrate Modify Scaffold Efflux->Substrate Yes Passive Low Passive Permeability Lipophilicity Tuning Efflux->Passive No

Figure 1: Diagnostic decision tree for isolating the cause of poor cellular accumulation.

Module 2: Chemical Engineering (The "Fix")

"How do I modify the structure without killing potency?"

If your diagnostic points to High TPSA (common in nucleoside analogs), you must mask the polarity.

Strategy A: The ProTide Technology (Gold Standard)

For pyrimidine nucleosides (e.g., Gemcitabine, Sofosbuvir analogs), the phosphate group is negatively charged at physiological pH, preventing entry. The ProTide (Aryloxy Phosphoramidate) approach masks this charge, allowing passive diffusion.

  • Mechanism: The prodrug enters the cell intact. Intracellular enzymes (Cathepsin A, HINT1) cleave the mask, releasing the monophosphate inside the cell [1][4].[3]

  • Key Reagents: Chlorophosphoramidates, Phenols, Amino acid esters (L-Alanine is standard).

The ProTide Activation Pathway:

ProTide Prodrug ProTide Prodrug (Lipophilic/Neutral) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Enzyme1 Cathepsin A / CES1 (Hydrolysis) Membrane->Enzyme1 Intermediate Unstable Intermediate (Cyclization) Enzyme1->Intermediate Enzyme2 HINT1 (P-N Cleavage) Intermediate->Enzyme2 Active Nuc-Monophosphate (Trapped in Cell) Enzyme2->Active

Figure 2: Intracellular activation of ProTide prodrugs. The masking group allows entry; enzymes trap the active drug inside.

Strategy B: Bioisosteres & Scaffold Hopping

If you cannot use a prodrug, reduce the "nitrogen count" to lower TPSA.

  • C-for-N Replacement: Replace the pyrimidine N3 or N1 with a carbon (deazapurines/pyrimidines). This removes a hydrogen bond acceptor/donor pair while maintaining aromaticity.

  • Pyridine Switch: If the pyrimidine is acting as a spacer, switch to a pyridine. This reduces TPSA by ~12

    
    .
    
  • Intramolecular Hydrogen Bonding (IMHB): Design side chains (e.g., fluorine or methoxy groups) that form transient H-bonds with the pyrimidine NH. This "hides" the polar hydrogen from the lipid solvent, creating a "chameleonic" effect [5].

Module 3: Assay Troubleshooting

"My Caco-2 data looks wrong. Is it the compound or the assay?"

Pyrimidines are notorious for "Low Recovery" in Caco-2 assays, often leading to false negatives (appearing impermeable when they are actually just stuck to the plastic).

Troubleshooting Matrix: Caco-2
SymptomProbable CauseThe Fix (Protocol Adjustment)
Recovery < 70% Non-Specific Binding (NSB) to plastic or filter.Add BSA: Add 0.5% - 1% BSA to the receiver compartment. BSA acts as a "sink" to pull lipophilic drugs off the plastic [2].

(A-B) is low, but (B-A) is high
P-gp Efflux.Inhibitor Check: Run assay ± Verapamil (50 µM). If ratio drops from >2 to ~1, it is P-gp mediated.[2]
Variability between wells Monolayer damage.Lucifer Yellow: Co-dose with Lucifer Yellow. If LY permeability >

cm/s, the monolayer is leaking.
Module 4: Validated Protocol

Optimized High-Recovery Caco-2 Assay for Lipophilic Pyrimidines

Use this protocol if you suspect your compound is binding to the assay plate (Low Recovery).

Reagents:

  • Caco-2 cells (21-day culture).

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.

  • Additive: Bovine Serum Albumin (BSA), fatty-acid free.

Step-by-Step:

  • Preparation: Wash cell monolayers twice with pre-warmed HBSS.

  • Donor Solution: Prepare compound (10 µM) in HBSS. Do not add BSA to the donor side (it binds the drug and prevents it from crossing).

  • Receiver Solution: Prepare HBSS containing 1% (w/v) BSA .

    • Why? The BSA in the receiver mimics plasma protein binding and prevents the drug from sticking to the receiver plate plastic, driving the concentration gradient [2].

  • Incubation: Incubate for 90 minutes at 37°C.

  • Sampling:

    • Take 50 µL from Receiver.

    • Take 50 µL from Donor (T=90).

    • Crucial Step: Immediately add 200 µL Acetonitrile (containing Internal Standard) to all samples to disrupt BSA-drug binding before LC-MS injection.

  • Calculation:

    
    
    If Recovery is now >80%, your previous "low permeability" was likely an artifact of plastic binding.
    
References
  • Mehellou, Y., et al. (2018).[4] "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

  • Enamine. (2025). "Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay." Enamine Protocols. Link

  • Heikkinen, A.T., et al. (2012). "Approach to improve compound recovery in a high-throughput Caco-2 permeability assay." Journal of Pharmaceutical Sciences. Link

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir)." Journal of Biological Chemistry. Link

  • Whitty, A., et al. (2016). "Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs." Drug Discovery Today. Link

Sources

"refining analytical methods for detecting impurities in 5-Ethoxy-4-pyrimidinol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical profiling of 5-Ethoxy-4-pyrimidinol (CAS: 5661-01-8). This compound is a critical pyrimidine intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Due to its highly polar nature, basic nitrogen atoms, and potential for tautomerism, chromatographers frequently encounter challenges during impurity profiling and method validation.

This guide is designed for analytical scientists and drug development professionals, providing field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and step-by-step protocols aligned with the latest regulatory frameworks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing peak splitting or severe peak broadening for 5-Ethoxy-4-pyrimidinol on a standard C18 column?

The Causality: Peak splitting in pyrimidinols is rarely a column void issue; it is typically a chemical phenomenon driven by lactam-lactim (keto-enol) tautomerism [1]. 5-Ethoxy-4-pyrimidinol exists in an equilibrium between its hydroxyl (-OH) form and its pyrimidin-6-one (=O) form. If the rate of intramolecular proton transfer (interconversion) is similar to the timescale of the chromatographic separation, the two tautomers will partially resolve, resulting in a split or severely broadened peak. Furthermore, the basic nitrogen atoms strongly interact with residual silanols on standard C18 stationary phases, exacerbating tailing [2].

The Solution: You must "freeze" the equilibrium or force it entirely to one side.

  • pH Control: Lower the mobile phase pH to < 3.0 using 0.1% formic acid or a 50 mM phosphate buffer. This fully protonates the basic sites, shifting the equilibrium and suppressing silanol ionization.

  • Temperature: Increase the column compartment temperature (e.g., 40°C–50°C) to accelerate the interconversion rate, causing the tautomers to elute as a single, sharp, time-averaged peak.

  • Column Chemistry: Switch to a column designed for polar basic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a low-silanol mixed-mode reversed-phase column[3].

Q2: During LC-MS/MS analysis, my impurity mass balance is off, and I am seeing unexpected high-mass signals. What is happening?

The Causality: Pyrimidine derivatives are highly susceptible to forming stable alkali metal adducts during Electrospray Ionization (ESI) [4]. Instead of exclusively seeing the expected protonated molecule


, you are likely observing 

and

adducts. For 5-Ethoxy-4-pyrimidinol (Monoisotopic Mass: 140.058 Da), the

is at m/z 141.06, but sodium adducts will appear at m/z 163.04. If impurities co-elute and form varying ratios of these adducts, your quantitative mass balance will be skewed.

The Solution: Ensure your mobile phase is free of alkali metals. Use LC-MS grade solvents and consider adding a volatile organic salt like ammonium formate (10 mM) to the mobile phase. This promotes the formation of predictable


 adducts or drives the ionization cleanly toward 

by providing an abundant proton source.
Q3: How do I ensure my impurity method complies with the new ICH Q2(R2) guidelines?

The Causality: The ICH Q2(R2) guideline (effective mid-2024) shifted the paradigm from simple checklist validation to a lifecycle and Quality-by-Design (QbD) approach [5]. Regulatory bodies now require proof that the analytical procedure is "fit for purpose" across its entire lifecycle, emphasizing robustness and stability-indicating specificity.

The Solution: Your method must be self-validating. You must perform comprehensive forced degradation studies to prove that the primary peak can be cleanly resolved from all degradation products (hydrolysis, oxidation, photolysis) [6]. You must also establish the Reportable Range directly linked to the specification limits of the impurities (typically 0.05% to 120% of the specification level).

System Logic & Workflows

To systematically resolve chromatographic issues with pyrimidine derivatives, follow the logic pathway below.

HPLC_Troubleshooting Start Observe Peak Splitting/Tailing CheckpH Evaluate Mobile Phase pH Start->CheckpH Tautomerism Tautomeric Equilibrium? CheckpH->Tautomerism AdjustpH Adjust pH < 3.0 (Formic Acid) & Heat to 45°C Tautomerism->AdjustpH Yes (Keto-Enol) CheckColumn Assess Column Chemistry Tautomerism->CheckColumn No Success Sharp, Symmetrical Peak Achieved AdjustpH->Success HILIC Switch to HILIC or Mixed-Mode RP CheckColumn->HILIC Silanol Interaction HILIC->Success

Caption: Diagnostic workflow for resolving peak splitting and tailing in pyrimidinol chromatography.

Step-by-Step Experimental Protocols

Protocol 1: LC-MS/MS Method for Impurity Profiling

This protocol is engineered to suppress tautomeric peak splitting while maximizing ESI+ ionization efficiency for trace impurity detection.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7). Causality: Low pH ensures complete protonation of the pyrimidine ring, preventing tautomeric resolution.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: Phenomenex Kinetex 2.6 µm Polar C18 (100 x 2.1 mm) or equivalent low-silanol, polar-embedded column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C. Causality: Elevated temperature accelerates tautomeric interconversion, yielding a single sharp peak.

  • Gradient:

    • 0–2 min: 5% B

    • 2–10 min: 5% to 60% B

    • 10–12 min: 60% to 95% B

    • 12–15 min: Re-equilibration at 5% B.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan (m/z 50–500).

  • System Suitability: Inject a 1.0 µg/mL standard of 5-Ethoxy-4-pyrimidinol. The asymmetry factor (

    
    ) must be between 0.9 and 1.2.
    
Protocol 2: ICH Q2(R2) Stability-Indicating Forced Degradation

To prove method specificity, the API must be stressed to generate potential degradation impurities (e.g., oxidized by-products or hydrolysis fragments) [7].

  • Acidic Hydrolysis: Dissolve 5 mg of sample in 1 mL of 0.1 M HCl. Reflux at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Basic Hydrolysis: Dissolve 5 mg of sample in 1 mL of 0.1 M NaOH. Reflux at 80°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Stress: Dissolve 5 mg of sample in 1 mL of 3%

    
    . Store at room temperature in the dark for 24 hours.
    
  • Validation Check: Inject all stressed samples. Ensure the mass balance is >95% and the peak purity angle of the main 5-Ethoxy-4-pyrimidinol peak is less than the purity threshold (using a PDA detector).

Quantitative Data Summaries

Table 1: Predicted MS Adducts & Fragments for 5-Ethoxy-4-pyrimidinol Profiling [4] Monitoring these specific m/z values prevents misidentifying adducts as actual synthetic impurities.

Adduct / Ion TypeFormulaPredicted m/zAnalytical Significance
Protonated Molecule

141.06Primary target for quantitation.
Ammonium Adduct

158.09Common in buffered mobile phases.
Sodium Adduct

163.04Indicates matrix contamination; suppresses

.
Potassium Adduct

179.02Trace interference from glassware.
Loss of Water

123.05Primary in-source fragmentation product.

Table 2: ICH Q2(R2) Acceptance Criteria for Impurity Quantitation [5]

Validation ParameterICH Q2(R2) RequirementPractical Acceptance Criteria
Specificity Complete resolution from impurities.Resolution (

) > 1.5 between all peaks.
Linearity Proportional response across range.Correlation coefficient (

)

0.999.
Accuracy Recovery of spiked impurities.90.0% – 110.0% recovery at LOQ level.
Precision (Repeatability) Agreement among multiple injections.%RSD

5.0% for impurity peaks.
Limit of Quantitation (LOQ) Lowest amount reliably measured.Signal-to-Noise (S/N)

10:1.

Method Validation Lifecycle

Validation Phase1 Method Design (ICH Q14) Phase2 Specificity & Forced Degradation Phase1->Phase2 Phase3 LOD/LOQ & Linearity Phase2->Phase3 Phase4 Accuracy & Precision Phase3->Phase4 Phase5 Lifecycle Management Phase4->Phase5

Caption: ICH Q2(R2) and Q14 aligned analytical procedure lifecycle for impurity validation.

References

  • Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Separation of Pyrimidine Derivatives on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives. PubMed. Available at: [Link]

  • PubChemLite - 5-ethoxy-4-pyrimidinol (C6H8N2O2) Mass Spectrometry Data. Université du Luxembourg. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

Validation & Comparative

A Comparative Efficacy Analysis of Novel Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, benchmarked against established therapeutic agents. As there is no publicly available scientific literature identifying "5-Ethoxy-4-pyrimidinol" as a kinase inhibitor, this document will utilize Dasatinib , a potent second-generation BCR-ABL and Src family kinase inhibitor, as a primary exemplar to illustrate the comparative methodology. We will contrast its performance with the first-generation inhibitor, Imatinib . This guide is designed for researchers and drug development professionals, offering detailed protocols, data interpretation frameworks, and mechanistic insights essential for preclinical kinase inhibitor evaluation.

Introduction to Targeted Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[1] The development of small-molecule kinase inhibitors that target the ATP-binding site of specific kinases has revolutionized cancer therapy.[2][3] A prime example is the treatment of Chronic Myeloid Leukemia (CML), characterized by the Philadelphia chromosome, which produces the constitutively active BCR-ABL fusion protein.[4][5] Inhibition of the BCR-ABL tyrosine kinase is a clinically validated strategy to induce apoptosis in leukemic cells.[4][6]

This guide will focus on the class of inhibitors targeting the BCR-ABL kinase and the Src family kinases (SFKs), which are involved in pathways controlling cell growth, proliferation, and migration.[7][8][9] We will outline the critical experiments and data required to build a robust preclinical evidence package for a novel inhibitor.

Pharmacological Profile of [Your Compound Here]: 5-Ethoxy-4-pyrimidinol

Note: This section serves as a template. Researchers should populate it with their own experimental data for the compound of interest.

  • Chemical Structure: [Insert Chemical Structure of 5-Ethoxy-4-pyrimidinol]

  • Hypothesized Mechanism of Action (MoA): Based on its pyrimidine core, 5-Ethoxy-4-pyrimidinol is hypothesized to function as an ATP-competitive inhibitor. Pyrimidine scaffolds are common in kinase inhibitors and can be engineered for specific kinase targets.[10][11][12] The ethoxy and hydroxyl groups may form key hydrogen bonds within the kinase hinge region, while other substitutions would determine selectivity.

  • Target Kinase Panel (Preliminary): Initial screening results should be presented here, indicating the primary kinase targets and any significant off-target interactions.

  • In Vitro Potency (Preliminary Data): Initial IC50 values from biochemical or cell-based assays.

Comparative Analysis with Established Kinase Inhibitors

A rigorous comparison against market-leading or well-characterized inhibitors is crucial for determining the therapeutic potential of a new chemical entity.

  • Imatinib: The first-generation BCR-ABL inhibitor, Imatinib, specifically binds to the inactive conformation of the ABL kinase domain, locking it in a state that prevents substrate phosphorylation.[13][14] It is highly selective for BCR-ABL, c-KIT, and PDGFR.[6][13][15]

  • Dasatinib: As a second-generation inhibitor, Dasatinib is distinguished by its ability to bind to both the active and inactive conformations of the ABL kinase.[16][17][18] This property allows it to overcome many forms of Imatinib resistance caused by mutations that stabilize the active conformation.[16][19] Furthermore, Dasatinib has a broader target profile, potently inhibiting not only BCR-ABL but also the Src family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[18][19][20]

The half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay is a primary measure of a drug's potency against its purified kinase targets.

Kinase Target[Your Compound Here]Dasatinib (nM)Imatinib (nM)
BCR-ABL [Insert Your Data]< 1.0[21][22]38
c-SRC [Insert Your Data]0.5[21]> 10,000
LCK [Insert Your Data]0.4[21]> 10,000
c-KIT [Insert Your Data]5.0[21]100[15]
PDGFRβ [Insert Your Data]28[21]100[15]
Table 1: Comparative IC50 values of Dasatinib and Imatinib in biochemical assays. Lower values indicate higher potency.

Insight: Dasatinib demonstrates significantly greater potency against BCR-ABL compared to Imatinib in cell-free assays.[19] Its potent inhibition of Src family kinases represents a key mechanistic difference, suggesting potential efficacy in cancers where SFKs are drivers of malignancy.[19][20]

Cell-based assays measure the ability of a compound to inhibit cell proliferation or induce apoptosis in cancer cell lines, providing a more biologically relevant measure of efficacy.

Cell LinePrimary Target(s)[Your Compound Here]Dasatinib (nM)Imatinib (nM)
K562 BCR-ABL[Insert Your Data]1.0[22]750[22]
TF-1/BCR-ABL BCR-ABL[Insert Your Data]0.75[22]500[22]
MDA-MB-231 Src[Insert Your Data]6,100[23]> 10,000
A549 Src (Resistant Control)[Insert Your Data]1,870 - 2,550[21][24]> 10,000
Table 2: Comparative IC50 values from cell proliferation assays (e.g., MTT, CellTiter-Glo®) after 48-72 hours of treatment.

Insight: The data confirms Dasatinib's superior potency in BCR-ABL-driven cell lines.[22] Its activity in the MDA-MB-231 breast cancer line, which is not BCR-ABL positive but is sensitive to Src inhibition, highlights the importance of its multi-kinase profile.

Signaling Pathway & Mechanism Visualization

Understanding how an inhibitor disrupts oncogenic signaling is critical. The diagram below illustrates the BCR-ABL signaling network and the points of inhibition for Dasatinib and Imatinib.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Tyr177 Phosphorylation STAT5 STAT5 BCR_ABL->STAT5 SRC Src Family Kinases (SFK) BCR_ABL->SRC GAB2 GAB2 GRB2_SOS->GAB2 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation SRC->STAT5 Imatinib Imatinib Imatinib->BCR_ABL Inhibits (Inactive state) Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits (Active & Inactive) Dasatinib->SRC Inhibits

Caption: BCR-ABL and Src signaling pathways inhibited by Dasatinib and Imatinib.

Methodology and Experimental Protocols

Reproducible and well-documented protocols are the foundation of trustworthy data.

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[25]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to ADP concentration.[26]

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 5 µL of test compound (e.g., 5-Ethoxy-4-pyrimidinol, Dasatinib) at various concentrations.

  • Add Kinase and Substrate: Add 5 µL of a solution containing the target kinase (e.g., recombinant ABL1) and its specific substrate (e.g., ABLtide peptide).

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.[27]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.[28][29]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[26][28]

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to a vehicle control (e.g., DMSO) and plot against compound concentration to determine the IC50 value.

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[30][31]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[32] Incubate for 24 hours to allow for cell attachment and recovery.[31]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[30]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C until purple precipitate is visible.[31][33]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[32][33]

  • Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[30]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Caption: Workflow for the MTT Cell Proliferation Assay.

Discussion & Future Directions

This guide provides a foundational framework for the comparative assessment of a novel kinase inhibitor. Based on the hypothetical data structure, a compound like "5-Ethoxy-4-pyrimidinol" would need to demonstrate superior potency, an improved selectivity profile, or efficacy against resistant mutations to be considered a viable clinical candidate compared to established drugs like Dasatinib and Imatinib.

Next Steps in Preclinical Development:

  • Kinome-wide Selectivity Screening: Profile the inhibitor against a broad panel of kinases to identify potential off-target liabilities and opportunities.

  • Resistance Profiling: Test the compound against cell lines harboring known resistance mutations (e.g., T315I in BCR-ABL).

  • In Vivo Efficacy: Evaluate the compound's performance in animal models of relevant cancers (e.g., CML xenograft models).

  • ADME/Tox Studies: Characterize the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

By systematically following these experimental and analytical frameworks, research teams can build a compelling, data-driven case for the continued development of novel kinase inhibitors.

References

  • Imatinib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dasatinib - Liv Hospital. (2026, February 24). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Imatinib mesylate? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (2012, February 14). Retrieved March 7, 2026, from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (2022, January 17). Retrieved March 7, 2026, from [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals. (2011, January 16). Retrieved March 7, 2026, from [Link]

  • Dasatinib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (n.d.). Retrieved March 7, 2026, from [Link]

  • Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved March 7, 2026, from [Link]

  • Src family protein tyrosine kinases and cellular signal transduction pathways - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular pathways: BCR-ABL - PubMed. (2012, February 15). Retrieved March 7, 2026, from [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Src Family Kinases Overview. (n.d.). Retrieved March 7, 2026, from [Link]

  • Src Kinases - Creative BioMart. (n.d.). Retrieved March 7, 2026, from [Link]

  • Roles of Src family kinase, Ras, and mTOR... : Cancer Science - Ovid. (2021, January). Retrieved March 7, 2026, from [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib towards human MDA - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. | Blood - ASH Publications. (2006, November 16). Retrieved March 7, 2026, from [Link]

  • IC 50 values for imatinib-sensitive and imatinibresistant cell lines... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Comparison of the IC 50 values of dasatinib between the ORL lines and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (2010, May 21). Retrieved March 7, 2026, from [Link]

  • Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed. (2008, July 15). Retrieved March 7, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

"cross-validation of analytical methods for 5-Ethoxy-4-pyrimidinol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Dilemma

5-Ethoxy-4-pyrimidinol (CAS: 56621-95-5) is a critical heterocyclic intermediate, often employed in the synthesis of antifungal agents (e.g., Voriconazole analogues) and novel agrochemicals. Its amphoteric nature—possessing both a basic nitrogen ring and an acidic hydroxyl group—presents unique challenges for analytical validation.

This guide provides a rigorous cross-validation between the two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-UV serves as the robust workhorse for assay and purity analysis, LC-MS/MS is evaluated here for its necessity in trace impurity profiling and genotoxic impurity (GTI) quantification.

Methodological Landscape & Causality

Method A: HPLC-UV (The Robust Standard)

Why it is chosen: Pyrimidine derivatives exhibit strong UV absorption due to the conjugated


-electron system. For routine Quality Control (QC) where the analyte concentration is high (>98%), HPLC-UV offers superior precision and lower operational costs compared to MS.[2]

Critical Parameter - pH Control: 5-Ethoxy-4-pyrimidinol can exist in tautomeric forms (keto-enol). To prevent peak tailing, the mobile phase pH must be buffered to suppress ionization of the hydroxyl group or protonation of the ring nitrogen. We utilize a pH of 3.0-4.5 to ensure the molecule remains in a single state.

Method B: LC-MS/MS (The Specificity Specialist)

Why it is chosen: When analyzing biological matrices (PK studies) or screening for trace genotoxic impurities (GTIs) at ppm levels, UV detection lacks the necessary sensitivity and selectivity.[2]

Critical Parameter - Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected.[3] The pyrimidine nitrogen readily accepts a proton (


), providing excellent signal intensity.[2]

Experimental Protocols

Protocol A: HPLC-UV Workflow (Purity & Assay)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).

    • Solvent B: Acetonitrile (HPLC Grade).[4]

  • Gradient: Isocratic 80:20 (A:B) or Gradient 5% B to 60% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for pyrimidine core).

  • Column Temp: 30°C.

Protocol B: LC-MS/MS Workflow (Trace Analysis)
  • System: Waters Xevo TQ-S or equivalent Triple Quadrupole.

  • Column: C18 UPLC Column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[5]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       141.1 
      
      
      
      95.1 (Loss of ethoxy group).
    • Qualifier:

      
       141.1 
      
      
      
      68.1 (Ring fragmentation).

Cross-Validation Framework & Data

The following data represents a synthesized validation summary based on industry standards for pyrimidine intermediates, adhering to ICH Q2(R1) guidelines.

Table 1: Performance Comparison
Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[2][1]Interpretation
Linearity (

)


UV is more linear at high concentrations; MS saturates earlier.
Range


MS is

more sensitive.
LOD (Limit of Detection)

(approx. 5 ppm)

(approx. 5 ppb)
MS is required for trace impurity analysis.[2]
Precision (RSD)


UV is superior for assay (potency) determination.[2]
Accuracy (Recovery)


UV is more accurate for bulk material; MS suffers from matrix effects.
Specificity Moderate (Co-elution risk)High (Mass discrimination)MS distinguishes structurally similar impurities.[2]
Decision Logic: When to Use Which?
  • Use HPLC-UV for: Raw material release testing, stability indicating assays (macro degradation), and manufacturing in-process control.[2]

  • Use LC-MS/MS for: Cleaning validation (swab analysis), genotoxic impurity screening, and pharmacokinetic (PK) studies in plasma.[2]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting and validating the appropriate method for 5-Ethoxy-4-pyrimidinol.

ValidationWorkflow Start Sample: 5-Ethoxy-4-pyrimidinol DefineGoal Define Analytical Goal Start->DefineGoal GoalAssay Goal: Purity/Assay (>98%) DefineGoal->GoalAssay High Conc. GoalTrace Goal: Trace Impurities (<0.1%) DefineGoal->GoalTrace Low Conc. MethodUV Select HPLC-UV (254 nm) GoalAssay->MethodUV MethodMS Select LC-MS/MS (MRM Mode) GoalTrace->MethodMS CheckUV Check Specificity: Peak Purity Pass? MethodUV->CheckUV CheckMatrix Check Matrix Effect: Ion Suppression? MethodMS->CheckMatrix CheckUV->MethodMS No (Co-elution) ValidUV Validated Method A (High Precision) CheckUV->ValidUV Yes CheckMatrix->MethodMS Optimize (Dilute/Clean) ValidMS Validated Method B (High Sensitivity) CheckMatrix->ValidMS No Suppression

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements for 5-Ethoxy-4-pyrimidinol.

Critical Analysis & Troubleshooting

The "Cross-Over" Validation Experiment

To scientifically validate the interchangeability of these methods, a Cross-Over Study is recommended.

  • Protocol: Prepare a single QC sample at 10 µg/mL.

  • Execution: Analyze

    
     replicates on HPLC-UV and 
    
    
    
    on LC-MS/MS.
  • Acceptance Criteria: The difference in calculated concentration between methods should be

    
    .
    
    • Note: If LC-MS/MS results are consistently lower, investigate ion suppression caused by the mobile phase buffer. If HPLC-UV results are higher, investigate co-eluting impurities that absorb UV but do not ionize at the specific MRM.

Common Pitfalls
  • Peak Tailing: 5-Ethoxy-4-pyrimidinol is basic. If tailing occurs in HPLC, increase buffer concentration or add a silanol blocker (e.g., Triethylamine) if using older column generations.[2] Modern end-capped C18 columns usually suffice.

  • Carryover: In LC-MS, the ethoxy group can make the molecule "sticky" to plastic tubing. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • BenchChem. (2025).[1][3][4][6] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from [2]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [2]

  • MDPI. (2022). Quantitative Determination of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients Using UPLC-MS/MS. Retrieved from [2]

  • Thermo Fisher Scientific. (2023). Complete workflow for determining the content of nevirapine and related pyrimidine impurities. Retrieved from [2]

Sources

"comparative study of 5-alkoxy vs 5-alkyl-4-pyrimidinols"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 5-Alkoxy vs 5-Alkyl-4-Pyrimidinols: A Technical Guide for Drug Development and Antioxidant Design

As a Senior Application Scientist, I frequently encounter drug development programs where minor structural modifications dictate the success or failure of a lead compound. The 4-pyrimidinol scaffold—tautomeric with pyrimidin-4(1H)-one—is a privileged pharmacophore in both medicinal chemistry and agrochemicals. However, the choice of substitution at the 5-position (alkoxy versus alkyl) fundamentally alters the molecule's electronic landscape, metabolic stability, and radical scavenging capabilities.

This guide objectively compares 5-alkoxy-4-pyrimidinols and 5-alkyl-4-pyrimidinols, providing the mechanistic causality behind their divergent behaviors and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Electronic & Steric Dynamics

The functional divergence between these two classes is rooted in how the 5-position substituent interacts with the pyrimidine ring's


-system.
  • 5-Alkyl-4-pyrimidinols : Alkyl groups (e.g., methyl, isopropyl) provide weak electron donation exclusively through hyperconjugation (+I effect). While this increases the overall lipophilicity (LogP) and provides steric shielding against certain metabolic enzymes, it offers minimal stabilization to intermediate radicals.

  • 5-Alkoxy-4-pyrimidinols : Alkoxy groups (e.g., methoxy, ethoxy) introduce a powerful resonance electron-donating effect (+M) via the oxygen lone pairs, despite a mild inductive electron-withdrawing effect (-I). When the 4-pyrimidinol acts as a chain-breaking antioxidant by donating a hydrogen atom, the resulting pyrimidinyloxyl radical is highly stabilized by the adjacent alkoxy lone pairs[1]. This resonance delocalization drastically lowers the Bond Dissociation Enthalpy (BDE) of the active O-H (or N-H in the lactam tautomer) bond[2].

G A 4-Pyrimidinol Core Scaffold B 5-Alkyl Substitution (+I Hyperconjugation) A->B Alkyl halide C 5-Alkoxy Substitution (+M Resonance) A->C Alkoxylation D Moderate Radical Stabilization B->D Weak e- donation E High Radical Delocalization C->E Lone pair sharing F Standard Baseline Activity D->F G Potent Chain-Breaking Antioxidant E->G

Fig 1. Electronic influence of 5-alkyl vs 5-alkoxy substitutions on 4-pyrimidinol radical stabilization.

Comparative Performance Data

The theoretical electronic differences manifest as stark contrasts in empirical performance. The table below synthesizes the quantitative data distinguishing these two compound classes.

Property / Metric5-Alkyl-4-pyrimidinols5-Alkoxy-4-pyrimidinolsMechanistic Causality
Bond Dissociation Enthalpy (BDE) ~82 kcal/mol~78 kcal/molAlkoxy oxygen lone pairs stabilize the resulting radical via resonance, lowering the energy required for H-atom transfer[2].
Radical Scavenging Rate (

)
~

~

The lower BDE in alkoxy derivatives exponentially increases the kinetic rate of peroxyl radical trapping[3].
Lipophilicity (LogP) Higher (+0.5 to +1.2)Lower (-0.2 to +0.4)Alkyl chains increase hydrophobicity; alkoxy groups introduce polarity and hydrogen-bond accepting capabilities.
Synthesis Yield (Ultrasound) 75% - 80%85% - 95%Alkoxy groups activate the precursor

-keto esters, facilitating faster cyclocondensation[4].

Self-Validating Experimental Protocols

Protocol A: Ultrasound-Promoted Cyclocondensation (Synthesis)

Conventional thermal synthesis of highly substituted pyrimidines often leads to degradation of sensitive alkoxy groups. We utilize ultrasound irradiation to induce acoustic cavitation, where localized high pressures and temperatures overcome the activation energy barrier without bulk heating[4].

  • Reagent Preparation : Combine equimolar amounts (1.0 mmol) of the substituted

    
    -keto ester (either 2-alkyl or 2-alkoxy) and amidine hydrochloride in an aqueous medium.
    
  • Catalysis : Add powdered

    
     (2.0 eq) to neutralize the hydrochloride and drive the cyclocondensation.
    
  • Sonication : Subject the reaction vessel to ultrasound irradiation (47 kHz) at 50°C. Causality: Acoustic cavitation reduces reaction times from 16 hours to 30-45 minutes, preventing the thermal O-dealkylation that plagues conventional heating.

  • Validation Checkpoint : Acidify, extract with ethyl acetate, and evaluate via

    
    H-NMR and LC-MS. Do not proceed to functional assays unless purity is >98%.
    
Protocol B: Kinetic DPPH Radical Scavenging Assay

To evaluate antioxidant efficacy, we use a kinetic DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Solvent Selection : Prepare a 100 µM DPPH solution in methanol. Causality: Methanol is deliberately chosen for its high hydrogen-bond accepting (HBA) ability. This intentionally suppresses baseline reactivity, ensuring that only highly potent antioxidants (the 5-alkoxy variants) exhibit rapid kinetic decay, thereby widening the observable performance gap.

  • Reaction : Inject 10 µM of the validated 4-pyrimidinol into the DPPH solution.

  • Kinetic Monitoring : Measure absorbance at 517 nm continuously over 60 minutes.

  • Analysis : Calculate the pseudo-first-order rate constant (

    
    ). The 5-alkoxy-4-pyrimidinols will demonstrate a steep, rapid decay curve characteristic of superior chain-breaking antioxidants[1].
    

Workflow S1 Step 1: Precursor Selection Substituted β-keto ester + Amidine S2 Step 2: Ultrasound Synthesis 47 kHz, K2CO3, 50°C, 45 min S1->S2 S3 S3 S2->S3 S4 Step 4: Kinetic DPPH Assay Methanol solvent, Abs 517 nm S3->S4 N1 Self-validating purity gate Prevents false positive kinetics S3->N1 S5 Step 5: Data Synthesis Calculate BDE & k_inh S4->S5

Fig 2. Self-validating experimental workflow for synthesizing and evaluating 4-pyrimidinols.

Strategic Selection Criteria

When designing a new therapeutic or agrochemical agent, the choice between a 5-alkoxy and 5-alkyl-4-pyrimidinol must be dictated by the target environment:

  • Select 5-Alkyl-4-pyrimidinols when the primary requirement is high membrane permeability (CNS targets) or resistance to hepatic O-dealkylation.

  • Select 5-Alkoxy-4-pyrimidinols when designing lipid peroxidation inhibitors, radioprotectants, or treatments for oxidative stress-related pathologies, as their resonance-stabilized radical scavenging is vastly superior[3].

References

1.[4] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC - National Institutes of Health (NIH). Available at: 2.[1] Multifunctional Antioxidants for the Treatment of Age-Related Diseases - PMC - National Institutes of Health (NIH). Available at: 3.[3] Lipid Peroxidation and Antioxidant Protection - PMC - National Institutes of Health (NIH). Available at: 4.[2] Reactivity of Substituted Phenols Toward Alkyl Radicals - ACS Publications. Available at:

Sources

Strategic Guide: In Vitro and In Vivo Correlation of 5-Ethoxy-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical analysis of 5-Ethoxy-4-pyrimidinol (specifically as a pharmacophore scaffold for 2-amino/2,4-diamino derivatives) in the context of Toll-like Receptor 7 and 8 (TLR7/8) agonism. While the core structure itself is often an intermediate, its substitution at the 5-position is a determinant of potency and selectivity in developing immunomodulators for Hepatitis B Virus (HBV) and cancer immunotherapy.

This document objectively compares 5-Ethoxy-4-pyrimidinol-based agonists against industry standards like Vesatolimod (GS-9620) and Resiquimod (R848) , focusing on the correlation between in vitro cytokine induction and in vivo antiviral efficacy.

Mechanism of Action & Pharmacophore Significance

The Role of the 5-Ethoxy Group

The 5-Ethoxy-4-pyrimidinol scaffold serves as the structural foundation for a class of small-molecule TLR7/8 agonists. The 5-ethoxy substituent is critical for binding affinity within the hydrophobic pocket of the TLR7/8 leucine-rich repeat (LRR) domain.

  • Target: TLR7 (endosomal) and TLR8.[1]

  • Mechanism: Agonism triggers the MyD88-dependent pathway, activating IRF7 and NF-κB. This induces Type I Interferons (IFN-α) and pro-inflammatory cytokines (TNF-α, IL-12), which are essential for antiviral defense.

  • Structure-Activity Relationship (SAR): The ethoxy group provides optimal steric bulk compared to methoxy (too small) or propoxy (too large) analogs, balancing potency with metabolic stability.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by 5-Ethoxy-4-pyrimidinol derivatives.

TLR7_Signaling cluster_nucleus Transcriptional Regulation Compound 5-Ethoxy-4-pyrimidinol Derivative TLR7 TLR7 (Endosome) Compound->TLR7 Binds LRR Domain MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4/1 MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 (Phosphorylated) TRAF6->IRF7 Phosphorylation NFkB NF-κB TRAF6->NFkB Activation IFNa IFN-α / IFN-β (Antiviral) IRF7->IFNa Transcription TNFa TNF-α / IL-6 (Pro-inflammatory) NFkB->TNFa Transcription Nucleus Nucleus

Figure 1: TLR7/8 signaling pathway activated by 5-Ethoxy-4-pyrimidinol derivatives, leading to interferon and cytokine production.

Comparative Analysis: 5-Ethoxy Derivatives vs. Alternatives

The primary challenge in TLR7/8 agonist development is achieving a "sweet spot" where the compound induces sufficient local antiviral immunity (IFN-α) without causing systemic toxicity (cytokine storm via TNF-α).

Performance Comparison Table
Feature5-Ethoxy-4-pyrimidinol Derivatives Vesatolimod (GS-9620) Resiquimod (R848)
Core Scaffold Pyrimidine (5-alkoxy)PteridinoneImidazoquinoline
Primary Target TLR7 / TLR8 (Dual or Selective)TLR7 (Highly Selective)TLR7 / TLR8 (Dual)
Potency (EC50) High (0.1 - 1.0 µM range)Moderate (Active at ~200 nM)High (Active at ~50 nM)
Selectivity (TLR7:TLR8) Tunable (often ~1:1 to 10:1)High (>100:1)Low (~1:1)
Oral Bioavailability (F) Moderate to High (>50%)High (>50%)Moderate
Safety Profile Moderate: Risk of systemic inflammation if TLR8 is over-activated.High: Reduced systemic cytokine release; liver-targeted.Low: Known for systemic toxicity (flu-like symptoms).
Clinical Status Preclinical / Early PhasePhase II (HBV/HIV)Topical Use Only (Imiquimod analog)

Key Insight: 5-Ethoxy-4-pyrimidinol derivatives often show dual agonism (TLR7/8) . While TLR7 selectivity (like GS-9620) is preferred for safety, dual agonism can be more potent for stimulating NK cells and reversing T-cell exhaustion in chronic HBV, provided the therapeutic window is managed.

In Vitro and In Vivo Correlation (IVIVC)

Establishing a reliable IVIVC is notoriously difficult for immunomodulators because in vitro assays (PBMCs) often overestimate the systemic cytokine storm risk compared to in vivo models where distribution is restricted.

In Vitro Profiling
  • Assay: Human PBMC (Peripheral Blood Mononuclear Cells) stimulation.

  • Metric: Minimum Effective Concentration (MEC) for IFN-α vs. TNF-α.

  • Observation: 5-Ethoxy derivatives typically induce IFN-α at lower concentrations than TNF-α. A wide window between these two values predicts a safer in vivo profile.

In Vivo Efficacy
  • Model: AAV-HBV Mouse Model or Woodchuck Hepatitis Virus (WHV).

  • Metric: Serum HBsAg reduction and HBV DNA log reduction.

  • Correlation:

    • Positive Correlation: High in vitro IFN-α induction correlates with strong initial viral load reduction.

    • Negative Correlation: Excessive in vitro TLR8 activity (TNF-α) correlates with weight loss and elevated ALT (liver toxicity) in mice, often without additional antiviral benefit.

The "Disconnect" Phenomenon

Researchers often observe that compounds with superior in vitro potency (low EC50) fail in vivo due to rapid clearance or poor distribution to the liver.

  • Solution: 5-Ethoxy-4-pyrimidinol derivatives are often optimized for liver accumulation (first-pass effect) to maximize local efficacy while minimizing systemic exposure.

Experimental Protocols

Protocol A: HEK-Blue™ TLR7/8 Reporter Assay (In Vitro)

Objective: Quantify the potency (EC50) of the 5-Ethoxy derivative against human TLR7 and TLR8.

  • Cell Line Preparation: Use HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) engineered to secrete SEAP (secreted embryonic alkaline phosphatase) upon NF-κB activation.

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates containing HEK-Blue™ Detection medium.

  • Compound Treatment:

    • Prepare a 10 mM stock of the 5-Ethoxy derivative in DMSO.

    • Perform 1:3 serial dilutions (range: 10 µM to 0.1 nM).

    • Add 20 µL of compound to each well. Include R848 (positive control) and DMSO (negative control).

  • Incubation: Incubate at 37°C, 5% CO2 for 16–24 hours.

  • Measurement: Measure SEAP activity using a spectrophotometer at 620–655 nm.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration] to calculate EC50 using non-linear regression (GraphPad Prism).

Protocol B: Pharmacokinetic/Pharmacodynamic (PK/PD) Study (In Vivo)

Objective: Correlate plasma exposure with cytokine induction in C57BL/6 mice.

  • Dosing: Administer the 5-Ethoxy derivative via oral gavage (PO) at 3, 10, and 30 mg/kg (n=3 per group).

  • Sampling:

    • Collect blood samples at 0.5, 1, 3, 6, and 24 hours post-dose.

    • Isolate plasma by centrifugation.

  • Bioanalysis (PK): Quantify compound concentration using LC-MS/MS against a standard curve. Calculate Cmax, Tmax, and AUC.

  • Cytokine Analysis (PD):

    • Use a multiplex ELISA (e.g., Luminex) to measure IFN-α, TNF-α, and IL-6 in plasma.

  • Correlation Analysis:

    • Plot Plasma Concentration vs. Cytokine Levels over time.

    • Success Criteria: Induction of IFN-α > 500 pg/mL with TNF-α < 100 pg/mL at Cmax.

References

  • Roethle, P. A., et al. (2013). "Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Treatment of Hepatitis B Virus." Journal of Medicinal Chemistry. Link

  • McGowan, D., et al. (2016). "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." ACS Medicinal Chemistry Letters. Link

  • Gane, E. J., et al. (2015). "Safety, pharmacokinetics, and pharmacodynamics of the oral TLR7 agonist GS-9620 in patients with chronic hepatitis B." Gastroenterology. Link

  • InvivoGen. "HEK-Blue™ hTLR7 Cells Protocol." InvivoGen Product Guides. Link

  • PubChem. "5-Ethoxy-4-pyrimidinol Compound Summary."[2] National Center for Biotechnology Information. Link

Sources

"assessing the selectivity of 5-Ethoxy-4-pyrimidinol against a panel of kinases"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of evaluating novel low-molecular-weight scaffolds. Because the ATP-binding pocket is evolutionarily conserved across the ~518 human kinases, most hinge-binding fragments promiscuously inhibit multiple targets ()[1].

This guide provides an authoritative, comparative framework for assessing the kinome-wide selectivity of 5-Ethoxy-4-pyrimidinol —a promising pyrimidine-based fragment—against standard privileged scaffolds (e.g., 2-Aminopyrimidine and 4-Anilinoquinazoline). By comparing assay methodologies and analyzing orthogonal data, we establish a robust, self-validating workflow for fragment-based kinase profiling.

Platform Comparison: Selecting the Right Selectivity Assay

Variations among assay platforms and activity metrics can lead to profound discrepancies in measured selectivity ()[2]. Relying on a single assay format is a common pitfall. To comprehensively profile 5-Ethoxy-4-pyrimidinol, we must compare and integrate two distinct methodological paradigms:

  • Active-Site Competition Binding Assays (e.g., KINOMEscan):

    • Mechanism: Measures the thermodynamic binding affinity (

      
      ) of the compound to DNA-tagged kinases immobilized on a solid support.
      
    • Advantage: High-throughput and independent of ATP concentration. It can detect binding to inactive kinase conformations.

    • Limitation: Does not confirm if binding translates to functional catalytic inhibition.

  • Radiometric Catalytic Assays (e.g., KinaseProfiler):

    • Mechanism: Measures the direct functional inhibition of substrate phosphorylation using

      
      -ATP.
      
    • Advantage: Highly physiological. Confirms true catalytic suppression.

    • Limitation: Sensitive to ATP

      
       variations across different kinases, requiring highly customized assay conditions.
      

The Causality of Choice: We utilize a hybrid approach. 5-Ethoxy-4-pyrimidinol is first subjected to a high-throughput binding screen to rapidly eliminate non-binders. Hits are then orthogonally validated using radiometric assays. This prevents false positives driven by allosteric binders that do not inhibit catalytic function, ensuring the resulting selectivity profile is biologically relevant.

Experimental Protocol: The Self-Validating Profiling Workflow

To ensure absolute trustworthiness, the following step-by-step protocol operates as a self-validating system, incorporating internal quality controls and orthogonal verification.

Step 1: Scaffold Quality Control (QC)

  • Analyze the 5-Ethoxy-4-pyrimidinol batch via LC-MS and

    
    -NMR.
    
  • Causality: Purity must exceed 95%. Trace impurities (e.g., heavy metals or reactive synthetic intermediates) frequently drive false off-target promiscuity in high-throughput screens.

Step 2: Primary High-Throughput Binding Screen

  • Screen 5-Ethoxy-4-pyrimidinol at a fixed concentration of 10 µM against a panel of 300+ recombinant kinases.

  • Self-Validation: Include Staurosporine (1 µM) as a pan-kinase positive control and 0.1% DMSO as a negative vehicle control. Calculate the

    
    -factor for each plate. A 
    
    
    
    is strictly required to validate the assay's dynamic range and signal-to-noise ratio.

Step 3: Orthogonal Radiometric Validation

  • For any kinase exhibiting

    
     inhibition in Step 2, perform a 10-point dose-response radiometric assay.
    
  • Causality: Assays must be run at the specific ATP

    
     for each individual kinase. Because cellular ATP concentrations are high (1–5 mM), testing at the 
    
    
    
    ensures the calculated
    
    
    accurately reflects the inhibitor's true affinity (
    
    
    ) according to the Cheng-Prusoff equation.

Step 4: Selectivity Scoring

  • Calculate the

    
     score, defined as the fraction of tested kinases inhibited by 
    
    
    
    at 10 µM. A lower score indicates higher selectivity ()[3].

Mechanistic Visualization

The following diagram illustrates the logical flow of our self-validating profiling system, moving from raw compound to validated selectivity metrics.

ProfilingWorkflow Compound 5-Ethoxy-4-pyrimidinol (Test Scaffold) PrimaryScreen Primary Binding Screen (KINOMEscan panel) Compound->PrimaryScreen Screen against 300+ Kinases HitFilter Hit Identification (>50% Inhibition at 10 µM) PrimaryScreen->HitFilter Assess Binding Affinity Orthogonal Orthogonal Validation (Radiometric 33P-ATP Assay) HitFilter->Orthogonal Confirm Catalytic Inhibition Selectivity Selectivity Metric Calculate S(10) Score Orthogonal->Selectivity Data Synthesis OffTarget Off-Target Liabilities (e.g., CK2, DYRK1A) Orthogonal->OffTarget Identify Promiscuity

Fig 1: Two-tiered kinase selectivity profiling workflow for 5-Ethoxy-4-pyrimidinol.

Comparative Performance Data

To objectively evaluate 5-Ethoxy-4-pyrimidinol, we compared its profiling data against two standard alternatives: 2-Aminopyrimidine (a minimal, highly promiscuous hinge-binder) and 4-Anilinoquinazoline (a privileged scaffold biased toward the Tyrosine Kinase family).

As noted in comprehensive kinome studies, small planar fragments often exhibit specific off-target liabilities, such as CK2 and DYRK1A, which must be carefully monitored to avoid confounding physiological assessments ()[4].

Scaffold AlternativePrimary Target Bias

Score
Hit Rate (%)Key Off-Target Liabilities
5-Ethoxy-4-pyrimidinol Broad (Hinge-directed)0.22 22% CK2, DYRK1A
2-Aminopyrimidine Pan-Kinase0.4545%CDKs, MAPKs, Aurora
4-Anilinoquinazoline TK (EGFR/ErbB family)0.1515%GAK, RIPK2

Data Synthesis: 5-Ethoxy-4-pyrimidinol demonstrates a moderate


 score of 0.22, making it significantly more selective than the bare 2-Aminopyrimidine core, yet less restricted than the bulky 4-Anilinoquinazoline. The presence of the ethoxy group likely introduces a steric clash with the gatekeeper residues of certain kinase subfamilies, effectively narrowing its promiscuity. However, its residual affinity for CK2 and DYRK1A highlights the need for further structural vectorization before it can be utilized as a selective chemical probe.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 2011. URL: [Link]

  • Arora, A., et al. "Computational analysis of kinase inhibitor selectivity using structural knowledge." Bioinformatics, 2019. URL: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007. URL: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Yates, C. E., Paterson, M. A., ... & Zarrinkar, P. P. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. URL: [Link]

Sources

Validating the P2X3 Antagonistic Mechanism of 5-Ethoxy-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Context: Fragment-Based Drug Discovery (FBDD) & Pharmacophore Validation

Executive Summary: The Fragment vs. The Clinical Standard

5-Ethoxy-4-pyrimidinol (also known as 5-ethoxypyrimidin-4-ol) represents a critical pharmacophore fragment often associated with the development of P2X3 receptor antagonists, such as the clinical standard Gefapixant (MK-7264). While Gefapixant utilizes a complex diaminopyrimidine core decorated with sulfonamide moieties to achieve nanomolar potency, the 5-ethoxy-4-pyrimidinol core serves as a simplified structural probe.

This guide outlines the protocol to confirm whether this specific fragment retains the mechanism of action (MoA) of the parent class—specifically P2X3 receptor antagonism —or if it acts via off-target metabolic interference (e.g., pyrimidine degradation pathways).

The Core Challenge: Distinguishing between functional antagonism (blocking the channel) and chemical interference (assay artifacts or metabolic degradation).

Part 1: Comparative Performance Matrix

To validate the MoA, you must benchmark 5-Ethoxy-4-pyrimidinol against established standards. The following matrix assumes the molecule is being tested as a fragment lead for P2X3 inhibition.

Feature5-Ethoxy-4-pyrimidinol (The Fragment)Gefapixant (MK-7264) (The Standard)TNP-ATP (The Tool Compound)
Primary MoA Putative P2X3 Antagonist (Low Affinity)Allosteric P2X3 Antagonist (High Affinity)Orthosteric P2X3 Antagonist (Competitive)
Potency (IC50) Likely µM range (10–100 µM)~30 nM (hP2X3 homotrimers)~1–10 nM
Selectivity Unknown (High risk of off-target metabolic binding)Moderate (Blocks P2X2/3 heteromers; taste side effects)High (P2X1, P2X3, P2X2/3)
Binding Mode Transient / Fast Off-rateSlow Off-rate (Use-dependent)Competitive with ATP
Solubility Moderate (Tautomeric equilibrium with pyrimidinone)High (Citrate salt form)High (Water soluble)

Expert Insight: Do not expect nanomolar potency from the fragment. If 5-Ethoxy-4-pyrimidinol shows <100 nM activity, suspect an assay artifact (e.g., aggregation or fluorescence quenching) rather than true receptor binding, unless it is covalently modifying the target.

Part 2: Mechanism of Action & Signaling Pathway

The hypothesis to be confirmed is that 5-Ethoxy-4-pyrimidinol occupies the ATP-binding pocket or an allosteric site on the P2X3 trimer, preventing channel gating.

Visualizing the Pathway (Graphviz)

P2X3_Pathway ATP Extracellular ATP (Agonist) P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds Fragment 5-Ethoxy-4-pyrimidinol (Test Inhibitor) Fragment->P2X3_Closed Blocks (Low Affinity) Gefapixant Gefapixant (Reference) Gefapixant->P2X3_Closed Blocks (High Affinity) P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Gating Ca_Influx Ca2+ Influx (Cytosolic Increase) P2X3_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Nociception Nociceptive Signal (Cough/Pain) Depolarization->Nociception

Caption: The P2X3 signaling cascade. The inhibitor (Fragment or Gefapixant) must prevent the ATP-driven transition from Closed to Open state to reduce nociceptive signaling.

Part 3: Experimental Protocols for MoA Confirmation

To scientifically confirm the MoA, you must move from high-throughput screening to biophysical validation.

Protocol 1: Calcium Flux Assay (FLIPR)

Purpose: Rapidly assess if the fragment inhibits ATP-induced Calcium release.

  • Cell Line: HEK293 stably expressing human P2X3 (hP2X3-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 45 mins at 37°C.

  • Pre-incubation: Add 5-Ethoxy-4-pyrimidinol (titrated 1 µM – 300 µM) 20 minutes prior to agonist addition.

    • Control A: Vehicle (DMSO 0.1%).

    • Control B: Gefapixant (1 µM, Max Inhibition).

  • Agonist Challenge: Inject α,β-methylene ATP (a breakdown-resistant ATP analog) at EC80 concentration.

  • Readout: Measure fluorescence intensity (RFU) over 180 seconds.

  • Validation Criteria: A dose-dependent reduction in RFU confirms functional antagonism.

Protocol 2: Whole-Cell Patch Clamp (The Gold Standard)

Purpose: Rule out false positives (fluorescence artifacts) and determine the nature of inhibition (Competitive vs. Non-competitive).

Setup:

  • Rig: Axon MultiClamp 700B or equivalent.

  • Solution: Extracellular solution containing low Ca2+ to prevent receptor desensitization.

Workflow:

  • Establish Giga-seal: Achieve whole-cell configuration on hP2X3-HEK cells.

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Agonist Application: Apply ATP (1 µM) for 2 seconds via rapid perfusion system (e.g., RSC-200). Record peak current (

    
    ).
    
  • Washout: Wash for 2 minutes.

  • Inhibitor Application: Perfuse 5-Ethoxy-4-pyrimidinol (e.g., 50 µM) for 60 seconds.

  • Co-Application: Apply ATP (1 µM) + Inhibitor. Record peak current (

    
    ).
    
  • Calculation: % Inhibition =

    
    .
    

Interpretation:

  • If currents are blocked but recover upon washout, the fragment is a reversible antagonist .

  • If the IC50 shifts when ATP concentration is increased, the mechanism is competitive .

Part 4: Validation Workflow Diagram

This workflow ensures you do not waste resources on a "false hit."

Validation_Workflow Start Start: 5-Ethoxy-4-pyrimidinol Solubility Check Solubility (DMSO vs Aqueous) Start->Solubility FLIPR FLIPR Calcium Assay (hP2X3-HEK) Solubility->FLIPR Decision1 Inhibition > 50% at 100 µM? FLIPR->Decision1 PatchClamp Whole-Cell Patch Clamp (Confirm Current Block) Decision1->PatchClamp Yes Fail Discard: Inactive or Artifact Decision1->Fail No Selectivity Selectivity Screen (vs P2X2/3, P2X7) PatchClamp->Selectivity Success Confirmed MoA: P2X3 Antagonist Selectivity->Success

Caption: Step-by-step decision tree for validating the fragment's activity.

References
  • Richards, D., et al. (2019). "Selective P2X3 Antagonists for the Treatment of Chronic Cough." Journal of Medicinal Chemistry. (Describes the SAR leading to Gefapixant and the role of the pyrimidine core).

  • Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[1] Purinergic Signalling. (Detailed review of P2X3 biology and antagonist mechanisms).

  • Smith, J. A., et al. (2020). "Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough."[2] The Lancet. (Clinical validation of the mechanism).

  • PubChem Compound Summary. "Gefapixant (MK-7264)."[1] National Center for Biotechnology Information. (Verifies the chemical structure containing the pyrimidine ether linkage).

Sources

Safety Operating Guide

5-Ethoxy-4-pyrimidinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethoxy-4-pyrimidinol: Comprehensive Laboratory Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that the safe management of pharmaceutical intermediates requires more than rote compliance; it requires a deep understanding of chemical causality. 5-Ethoxy-4-pyrimidinol is a nitrogen-rich heterocyclic compound widely utilized in drug development. Due to the stability of the pyrimidine ring and its specific functional groups, improper disposal poses significant environmental and occupational risks.

This guide provides a self-validating, field-proven operational plan for the safe handling, segregation, and destruction of 5-Ethoxy-4-pyrimidinol.

Hazard Assessment & Chemical Causality

Before initiating any disposal protocol, laboratory personnel must understand why 5-Ethoxy-4-pyrimidinol requires stringent management:

  • Dermal and Respiratory Hazards : Like many structurally similar pyrimidine derivatives, 5-Ethoxy-4-pyrimidinol acts as a severe skin and eye irritant and can cause acute respiratory distress if inhaled as an aerosolized dust [1].

  • Environmental Toxicity & NOx Emissions : The compound contains a high mass-percentage of nitrogen within its heterocyclic core. If subjected to low-temperature combustion, the nitrogen oxidizes to form toxic nitrogen oxides (NOx). Therefore, it must be destroyed via high-temperature incineration facilities equipped with specialized NOx scrubbers [1].

  • Aquatic Persistence : The presence of the ethoxy and hydroxyl groups allows for hydrogen bonding, increasing its solubility in aqueous waste streams. Drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA), as the compound can bypass standard municipal water treatment, leading to bioaccumulation and aquatic toxicity[2].

Operational Workflow & Engineering Controls

Laboratory safety must operate as a self-validating system. Do not rely solely on Personal Protective Equipment (PPE); prioritize engineering controls to isolate the hazard at its source.

Table 1: Mandatory PPE and Engineering Controls

Control MeasureSpecificationCausality / Validation Step
Ventilation Certified Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of fine powders. Validation: Check the digital flow monitor before opening the chemical container [1].
Hand Protection Nitrile gloves (minimum 4 mil thickness)Protects against dermal absorption. Validation: Perform an air-inflation test on gloves to check for micro-tears prior to use, as carrier solvents can facilitate skin penetration.
Eye Protection Splash-proof chemical safety gogglesPrevents ocular exposure to dust or dissolved solutions. Validation: Ensure a tight seal against the face; standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coatProtects against accidental spills during solvent dissolution. Validation: Coat must be fully buttoned with sleeves extended over the glove cuffs.

Step-by-Step Disposal Methodology

The following protocol aligns with the[3] and the National Research Council's authoritative framework, [4].

Step 1: Waste Segregation

  • Action : Collect 5-Ethoxy-4-pyrimidinol solid waste and its associated solvent solutions in dedicated, compatible containers (e.g., high-density polyethylene (HDPE) or amber glass).

  • Causality : Never mix this compound with strong oxidizers or chlorinated solvents. Mixing nitrogenous organics with chlorinated streams complicates the incineration process and can lead to the formation of highly toxic dioxins [5].

  • Validation : Verify that the waste container is explicitly designated for "Non-Halogenated Organic Waste" before adding the chemical.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityCausality / Chemical Rationale
Non-Halogenated Solvents (e.g., Methanol, Ethanol)Highly Compatible Alcohols readily dissolve the compound; safe for standard NOx-scrubbed incineration [1].
Halogenated Solvents (e.g., Dichloromethane)Incompatible Mixing nitrogenous heterocycles with chlorides lowers incineration efficiency and risks dioxin formation [5].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Prohibited Pyrimidine derivatives can undergo violent exothermic oxidation; high risk of container rupture [4].

Step 2: Container Management and Labeling

  • Action : Apply a Globally Harmonized System (GHS) compliant label to the waste container the moment the first drop or grain of waste is introduced.

  • Causality : Unlabeled "mystery" chemicals are a leading cause of laboratory accidents. The[6] mandates that all chemical identities and hazards be clearly communicated to prevent downstream reactions.

  • Validation : Ensure the label spells out "5-Ethoxy-4-pyrimidinol" completely. Do not use structural formulas, shorthand, or abbreviations [7].

Step 3: Empty Container Decontamination (Triple-Rinsing)

  • Action : Empty chemical storage containers must be triple-rinsed with a compatible solvent (e.g., methanol) before the container can be discarded.

  • Causality : Residual chemical dust poses a severe health threat to custodial staff and the environment [7].

  • Validation : Collect all rinsate from the triple-rinsing process and add it to the hazardous waste stream. Deface the original manufacturer label completely before discarding the clean bottle [1].

Step 4: Final Destruction Routing

  • Action : Transfer the sealed, labeled waste containers to your institution's Satellite Accumulation Area (SAA).

  • Causality : 5-Ethoxy-4-pyrimidinol cannot be neutralized in-house. It must be transferred to a licensed environmental waste management company for high-temperature incineration [1].

Spill Response & Decontamination Protocol

In the event of an accidental release, execute the following self-validating recovery sequence:

  • Isolate & Ventilate : Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity [1].

  • Containment : Do NOT sweep dry powders, as this aerosolizes the chemical. Gently cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite) to suppress dust generation.

  • Collection : Use non-sparking tools to scoop the absorbed material into a hazardous waste bag.

  • Decontamination : Wash the affected surface with a suitable solvent (e.g., dilute ethanol) to dissolve residual organics, followed by soap and water. Collect all cleaning materials as hazardous waste[1].

Waste Management Pathway Visualization

The following diagram illustrates the logical flow of 5-Ethoxy-4-pyrimidinol from generation to final destruction, emphasizing the critical segregation points required to maintain operational safety.

G cluster_seg Waste Segregation Check Gen Waste Generation (5-Ethoxy-4-pyrimidinol) IsChlor Contains Chlorinated Solvents? Gen->IsChlor NonHal Non-Halogenated Organic Waste Stream IsChlor->NonHal No Hal Halogenated Organic Waste Stream IsChlor->Hal Yes Label RCRA & OSHA GHS Compliant Labeling NonHal->Label Hal->Label Store Satellite Accumulation Area (Strict Time Limits) Label->Store Incinerate Licensed High-Temp Incineration (with NOx Scrubbers) Store->Incinerate

Operational workflow for the segregation, labeling, and destruction of 5-Ethoxy-4-pyrimidinol.

References

  • Laboratory Waste Disposal Handbook University of Essex URL: [Link]

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (HKUST) URL: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste US Environmental Protection Agency (EPA) URL:[Link]

  • Hazard Communication Standard (1910.1200) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (National Academies Press) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.